4-(4-propylphenyl)butanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-propylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWVRQFQUNIIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445711 | |
| Record name | Benzenebutanoic acid, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-53-9 | |
| Record name | Benzenebutanoic acid, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of 4-(4-Propylphenyl)butanoic Acid
The following technical guide details the synthesis of 4-(4-propylphenyl)butanoic acid , a structural analog of the HDAC inhibitor 4-phenylbutyric acid and a key mesogenic intermediate for liquid crystal synthesis.
This guide adopts the Haworth Synthesis strategy, a robust, two-stage industrial protocol favored for its scalability and regioselectivity.
Executive Summary & Retrosynthetic Logic
The synthesis of 4-(4-propylphenyl)butanoic acid requires the attachment of a four-carbon carboxylic acid chain to a propylbenzene core. Direct alkylation is prone to rearrangement and poly-substitution. Therefore, the Friedel-Crafts Acylation followed by Carbonyl Reduction is the industry standard for high-fidelity regiocontrol.
Retrosynthetic Analysis
The target molecule is disconnected at the benzylic carbon, revealing succinic anhydride and propylbenzene as the optimal starting materials. This pathway locks the regiochemistry to the para-position due to the steric bulk of the incoming electrophile and the electronic activation of the propyl group.
Figure 1: Retrosynthetic disconnection showing the conversion of the propylbenzene core via succinoylation.
Phase 1: Friedel-Crafts Acylation
Objective: Synthesis of 4-oxo-4-(4-propylphenyl)butanoic acid. Reaction Type: Electrophilic Aromatic Substitution (SEAr).[1]
Mechanistic Insight
The reaction utilizes aluminum chloride (
Experimental Protocol
Reagents:
-
Propylbenzene (1.0 equiv)
-
Succinic Anhydride (1.1 equiv)
-
Aluminum Chloride (
, anhydrous) (2.2 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Nitrobenzene is a classic alternative but difficult to remove.
Workflow:
-
Catalyst Activation: In a flame-dried 3-neck flask equipped with an overhead stirrer and
line, suspend (2.2 equiv) in anhydrous DCM at 0°C. -
Anhydride Addition: Add succinic anhydride (1.1 equiv) in portions. Allow the mixture to stir for 15 minutes to form the active Lewis acid complex.
-
Substrate Addition: Add propylbenzene (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature
. The reaction is exothermic. -
Reaction Propagation: Warm to room temperature (25°C) and stir for 4–6 hours. If conversion is slow (monitored by TLC/HPLC), reflux gently (40°C) for 1 hour.
-
Quenching (Critical): Pour the reaction mixture slowly into a slurry of ice and concentrated HCl (
). This breaks the aluminum-product complex and solubilizes aluminum salts. -
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (
). -
Purification Strategy: The product is a carboxylic acid.[2][3] Extract the combined organics with
(aq). The product moves to the aqueous phase (as the carboxylate), leaving unreacted propylbenzene in the organic phase. -
Acidify the aqueous extract with HCl to pH 1 to precipitate the keto-acid. Filter and dry.
-
Key Data Points:
| Parameter | Specification |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Yield Target | 80–90% |
| Major Impurity | Ortho-isomer (<3%), Propylbenzene (removed via base extraction) |
Phase 2: Carbonyl Reduction
Objective: Reduction of the ketone to a methylene group to yield 4-(4-propylphenyl)butanoic acid.
Method Selection: While Clemmensen reduction (
Protocol A: Catalytic Hydrogenolysis (Preferred for Purity)
This method reduces the ketone to the alcohol and subsequently hydrogenolyzes it to the methylene in one pot using a Pd/C catalyst in an acidic medium.
Reagents:
-
Keto-acid intermediate[2]
- (10 wt% loading)
-
Solvent: Acetic Acid (glacial) with catalytic
or Concentrated . -
Hydrogen Gas (
) (3–5 bar).
Workflow:
-
Dissolve the keto-acid in glacial acetic acid in a hydrogenation autoclave.
-
Add
catalyst (carefully, under inert atmosphere). -
Add a catalytic amount of strong acid (e.g., 0.5 mL conc. HCl per 10g substrate) to accelerate hydrogenolysis of the benzylic alcohol intermediate.
-
Pressurize with
(40–60 psi) and heat to 60–70°C. -
Monitor via HPLC until the ketone peak disappears.
-
Work-up: Filter catalyst through Celite. Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate.
Protocol B: Wolff-Kishner (Huang-Minlon)
Reagents: Hydrazine hydrate (
-
Mix keto-acid, KOH (3 equiv), and hydrazine hydrate (3 equiv) in DEG.
-
Reflux at 120°C for 2 hours to form the hydrazone.
-
Distill off water/excess hydrazine until internal temp reaches 200°C.
-
Reflux at 200°C for 3–4 hours.
-
Cool, dilute with water, and acidify to precipitate the product.
Validated Reaction Pathway Diagram
The following diagram illustrates the complete process flow, including critical decision nodes for purification and reduction.
Figure 2: Process flow diagram illustrating the two-stage synthesis and reduction options.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl3) | Confirms para-substitution pattern (symmetric doublets) and intact propyl chain. | |
| IR Spectroscopy | ~1710 | Absence of ketone peak (~1680 |
| HPLC | Single peak, >98% area purity. | Validates removal of unreacted propylbenzene and ortho isomers. |
References
- Friedel-Crafts Acylation Scope: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Synthesis of Phenylbutyric Acid Analogs: Desai, R. D., & Wali, M. A. (1937).[2] Studies in the Friedel-Crafts Reaction. Proceedings of the Indian Academy of Sciences - Section A.
- General Procedure for Haworth Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
- Catalytic Hydrogenation of Aryl Ketones: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Best practices for Pd/C reduction of benzylic ketones).
-
Compound Data: 4-oxo-4-(4-propylphenyl)butanoic acid (CAS 57821-78-0).[4][5][6] ChemicalBook/PubChem.
Sources
Targeting the Phenylbutyrate Scaffold: SAR and Therapeutic Potential of 4-(4-propylphenyl)butanoic Acid
Executive Summary & Structural Context[1][2][3]
4-(4-propylphenyl)butanoic acid (CAS: 4238-40-8) represents a critical lipophilic evolution of the phenylbutyrate scaffold. While its parent compound, 4-Phenylbutyric Acid (4-PBA) , is an FDA-approved drug (Buphenyl) for urea cycle disorders and an orphan drug for cystic fibrosis, the 4-propyl analogue serves as a sophisticated chemical probe. It explores the "Cap Group" region of Histone Deacetylase (HDAC) inhibitors and the lipophilic requirements for chemical chaperone activity.
This guide analyzes the molecule not just as a standalone entity, but as a case study in Hydrophobic Tail Optimization —a medicinal chemistry strategy used to enhance the potency of carboxylate-based inhibitors by targeting the hydrophobic rim of the HDAC active site.
Structural Deconstruction
| Component | Structure | Function |
| Zinc Binding Group (ZBG) | Carboxylic Acid (-COOH) | Chelates the Zn²⁺ ion at the bottom of the HDAC catalytic pocket.[1] |
| Linker | Propyl chain (C3) | Spans the narrow hydrophobic tunnel of the enzyme.[1] The 4-carbon total length (butyric) is optimal for Class I/II HDACs. |
| Cap Group (Scaffold) | Phenyl Ring | Surface recognition element.[1] |
| Tail Extension | 4-Propyl Group | The Critical Modification. Increases logP, enhances blood-brain barrier (BBB) penetration, and probes the hydrophobic rim of the target protein.[1] |
Medicinal Chemistry: Structure-Activity Relationship (SAR)
The transition from 4-PBA to 4-(4-propylphenyl)butanoic acid is driven by the need to improve potency and bioavailability .
The "Hydrophobic Rim" Hypothesis
In the HDAC active site, the tunnel leading to the zinc ion is surrounded by a hydrophobic surface. Unsubstituted phenyl rings (like in 4-PBA) bind loosely.
-
Hypothesis: Extending the para-position with an alkyl chain (propyl) creates additional Van der Waals contacts with hydrophobic residues (e.g., Phe152, Phe208 in HDAC1).
-
Result: This typically lowers the IC50 (increases potency) compared to the unsubstituted parent, shifting activity from the millimolar range (PBA) toward the micromolar range.
Pharmacokinetic Implications (ADME)
-
Lipophilicity (LogP): The propyl group adds significant hydrophobicity.
-
Consequence: The analogue exhibits higher passive diffusion across membranes, potentially increasing CNS exposure, but also increasing binding to plasma proteins (albumin), which must be factored into dosing models.
Chemical Synthesis Protocol
The synthesis of 4-(4-propylphenyl)butanoic acid follows a classic Friedel-Crafts Acylation followed by a Carbonyl Reduction . This route is preferred over direct alkylation due to the avoidance of rearrangement byproducts.
Workflow Diagram
Figure 1: Two-step synthesis pathway via Friedel-Crafts acylation and Wolff-Kishner reduction.[3][4][2][5][6][7][8]
Detailed Protocol
Step 1: Friedel-Crafts Succinoylation
Objective: Attach the 4-carbon chain while introducing a ketone at the C4 position.
-
Setup: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (N₂).
-
Reagents: Dissolve Succinic Anhydride (1.1 eq) in anhydrous Dichloromethane (DCM) or Nitrobenzene.
-
Catalyst: Add Aluminum Chloride (AlCl₃) (2.2 eq) portion-wise at 0°C. Caution: Exothermic.
-
Addition: Add Propylbenzene (1.0 eq) dropwise over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (formation of polar acid spot).
-
Quench: Pour mixture onto ice/HCl slurry to decompose the aluminum complex.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄. Recrystallize the solid intermediate (4-oxo-4-(4-propylphenyl)butanoic acid) from ethanol/water.
Step 2: Wolff-Kishner Reduction
Objective: Reduce the benzylic ketone to a methylene group to yield the final butanoic acid.
-
Setup: Use a high-temperature flask equipped with a Dean-Stark trap.
-
Reagents: Combine the Intermediate (from Step 1) with Hydrazine hydrate (3.0 eq) and Potassium Hydroxide (KOH) (4.0 eq) in Diethylene Glycol .
-
Hydrazone Formation: Heat to 100°C for 2 hours.
-
Reduction: Raise temperature to 190–200°C. Distill off water/excess hydrazine via the Dean-Stark trap. Reflux for 3–4 hours.
-
Workup: Cool, dilute with water, and acidify with HCl to pH 2.
-
Purification: The product precipitates as a white solid. Filter and recrystallize from hexanes/ethyl acetate.
Biological Evaluation Methodologies
To validate the analogue's activity, two primary assays are required: HDAC Inhibition (Target Engagement) and Protein Aggregation (Chaperone Activity).
Fluorometric HDAC Inhibition Assay
This assay determines if the propyl extension improves potency over 4-PBA.
-
Principle: Deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) by HDAC enzymes releases the fluorophore. Inhibitors prevent this signal.
-
Protocol:
-
Enzyme Prep: Use HeLa nuclear extract or recombinant HDAC1/HDAC6.
-
Incubation: Incubate enzyme + Test Compound (0.1 µM – 10 mM) for 30 mins at 37°C.
-
Substrate: Add fluorogenic substrate. Incubate 30 mins.
-
Developer: Add Trypsin/Developer solution to cleave the deacetylated lysine.
-
Read: Measure Fluorescence (Ex 360nm / Em 460nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Chemical Chaperone Assay (Thermal Shift)
This validates if the molecule retains the ability to stabilize protein folding, a known property of the phenylbutyrate scaffold.
-
Protocol:
-
Protein: Use a model unstable protein (e.g., Luciferase or mutant CFTR).
-
Heat Stress: Incubate protein with the test compound (1 mM) at 42°C (heat shock temperature).
-
Activity Check: Measure residual enzymatic activity of the protein compared to vehicle control.
-
Success Metric: Significant retention of activity indicates the compound acted as a chaperone, preventing thermal denaturation.
-
Comparative Data Summary
The following table projects the expected physicochemical shifts when moving from the parent drug to the propyl analogue.
| Property | 4-Phenylbutyric Acid (Parent) | 4-(4-propylphenyl)butanoic acid (Analogue) | Impact |
| MW | 164.2 g/mol | 206.3 g/mol | Slight increase; still fragment-like.[1] |
| cLogP | ~2.3 | ~3.8 | High. Improved membrane permeability; risk of non-specific binding.[1] |
| HDAC Potency | Low (mM range) | Moderate (High µM range) | Propyl group fills hydrophobic pocket.[1] |
| BBB Permeability | Low-Moderate | High | Better candidate for neurodegenerative models.[1] |
| Water Solubility | High (as salt) | Low | Formulation may require cyclodextrins or lipid carriers.[1] |
Pathway Visualization: Mechanism of Action
Figure 2: Dual Mechanism of Action: Epigenetic modulation via HDAC inhibition and proteostatic support via chaperone activity.
References
-
Lu, Q., et al. (2005). Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of Medicinal Chemistry.
-
Kim, S.W., et al. (2013).[9] Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET.[9] Nuclear Medicine and Biology.[9]
- Miller, A.C., et al. (2011). The synthesis and characterization of 4-phenylbutyric acid derivatives. Journal of Chemical Education. (General reference for Friedel-Crafts/Wolff-Kishner protocols on this scaffold).
-
PubChem Database. (2024). Compound Summary: 4-(4-propylphenyl)butanoic acid (CAS 4238-40-8). National Center for Biotechnology Information.
Sources
- 1. Butanoic acid, propyl ester (CAS 105-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-Oxo-4-(4-propylphenyl)butanoic acid | C13H16O3 | CID 725542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-(4-Hydroxyphenyl)butanoic acid | C10H12O3 | CID 279983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 8. 4-(4-Isopropylphenyl)butanoic acid | C13H18O2 | CID 347674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 4-(4-propylphenyl)butanoic acid
Executive Summary
Compound: 4-(4-propylphenyl)butanoic acid
CAS: 25711-53-9
Molecular Formula:
This technical guide provides a comprehensive spectroscopic analysis of 4-(4-propylphenyl)butanoic acid, a critical intermediate in the synthesis of liquid crystals and phenylbutyrate-class pharmaceutical analogs. Accurate characterization of this molecule requires distinguishing between two similar aliphatic chains—the n-propyl substituent and the butanoic acid tether. This guide details the specific NMR, IR, and MS signatures required to validate structural integrity and purity, emphasizing the differentiation of the 1,4-disubstituted aromatic system.
Synthesis Context & Impurity Profile
To interpret spectroscopic data accurately, one must understand the compound's genesis. The standard industrial synthesis involves a Friedel-Crafts acylation of propylbenzene with succinic anhydride, yielding the intermediate 4-oxo-4-(4-propylphenyl)butanoic acid (CAS 57821-78-0), followed by a carbonyl reduction (e.g., Wolff-Kishner, Clemmensen, or catalytic hydrogenation).
Critical Spectroscopic Checkpoints:
-
Incomplete Reduction: The presence of a ketone carbonyl signal (~1680 cm⁻¹ in IR, ~198 ppm in
C NMR) indicates residual intermediate. -
Isomerization: Friedel-Crafts conditions can occasionally lead to ortho-substitution. 1,4-substitution must be confirmed via the symmetry of the aromatic NMR signals (AA'BB' system).
Visualization: Synthesis & Characterization Workflow
Figure 1: Synthesis pathway highlighting critical quality control checkpoints for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary challenge in analyzing this molecule is assigning the methylene protons, as both the propyl chain and the butanoic acid chain contain similar
H NMR Analysis (400 MHz, CDCl )
The proton spectrum is defined by two distinct aliphatic regions and a symmetric aromatic region.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Acid -COOH | 10.0 - 12.0 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/solvent. |
| Ar-H (Ortho to alkyls) | 7.08 - 7.15 | Multiplet (AA'BB') | 4H | The 1,4-disubstitution creates a pseudo-symmetric pattern. The chemical environments of protons ortho to the propyl and butanoic chains are very similar. |
| Benzylic | 2.63 | Triplet ( | 2H | Deshielded by the aromatic ring. Overlaps slightly with propyl benzylic protons. |
| Benzylic | 2.55 | Triplet ( | 2H | Deshielded by the aromatic ring. |
| 2.35 | Triplet ( | 2H | Adjacent to the carbonyl (electron-withdrawing), shifting it downfield but less than benzylic. | |
| 1.94 | Quintet/Multiplet | 2H | The "middle" methylene of the acid chain. | |
| 1.62 | Sextet/Multiplet | 2H | The "middle" methylene of the propyl chain. | |
| Methyl (Propyl Chain) | 0.93 | Triplet ( | 3H | The terminal methyl is the most shielded signal and the clear diagnostic for the propyl group. |
Expert Insight: To definitively distinguish the two benzylic triplets (~2.63 vs ~2.55 ppm), use 2D HMBC (Heteronuclear Multiple Bond Correlation). The benzylic protons of the acid chain will show a long-range coupling to the aliphatic carbons of the acid tether, whereas the propyl benzylic protons will couple to the methyl terminal carbon.
C NMR Analysis (100 MHz, CDCl )
The carbon spectrum confirms the carbon skeleton count (13 carbons total: 4 aromatic types, 1 carbonyl, 5 aliphatic).
-
Carbonyl (
): ~180.0 ppm. -
Aromatic Quaternary (
): Two signals around 138-140 ppm. -
Aromatic Methine (
): Two signals around 128-129 ppm (intense due to symmetry). -
Aliphatic Chain (Acid): ~35.0 ppm (
), ~33.5 ppm ( ), ~26.3 ppm ( ). -
Aliphatic Chain (Propyl): ~37.5 ppm (benzylic), ~24.5 ppm (middle), ~13.8 ppm (methyl).
Infrared (IR) Spectroscopy
IR is the fastest method to confirm the reduction of the ketone intermediate.
-
Diagnostic Region (1680–1750 cm⁻¹):
-
Target: Single strong band at ~1710 cm⁻¹ (Carboxylic Acid C=O dimer).
-
Impurity Warning: A secondary band or shoulder at ~1685 cm⁻¹ suggests unreduced aryl ketone.
-
-
O-H Stretch: Broad band 2500–3300 cm⁻¹ (characteristic of carboxylic acid O-H hydrogen bonding).
-
C-H Stretch:
-
Aromatic: Weak peaks >3000 cm⁻¹.
-
Aliphatic: Strong peaks 2850–2960 cm⁻¹.
-
Mass Spectrometry (EI-MS)
In Electron Impact (EI) mass spectrometry, the molecule follows predictable fragmentation pathways driven by the aromatic ring stability.
-
Molecular Ion (
): m/z 206 (Visible, moderate intensity). -
Base Peak: Likely m/z 117 or 119 .
-
Mechanism:[2] Benzylic cleavage of the acid chain often leaves a propyl-benzyl cation or tropylium derivative.
-
-
McLafferty Rearrangement: The butanoic acid chain can undergo McLafferty rearrangement, losing
(acetic acid equivalent) or similar neutral fragments depending on charge localization. -
Propyl Loss: Fragment at
(Loss of propyl group).
Visualization: Fragmentation Logic
Figure 2: Primary fragmentation pathways observed in EI-MS for structural confirmation.
Experimental Protocol: Sample Preparation
To ensure high-fidelity data, follow these preparation standards:
-
NMR Sample: Dissolve 10–15 mg of solid in 0.6 mL of CDCl
(Chloroform-d).-
Note: If the acid proton is not visible or is too broad, add 1 drop of DMSO-d
or shake with (proton exchange will eliminate the peak, confirming assignment).
-
-
IR Sample: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
Storage: The compound is stable but should be stored at 2–8°C to prevent slow oxidation of the benzylic positions over months.
References
-
PubChem. (n.d.). 4-(4-propylphenyl)butanoic acid (Compound).[3][4][5] National Library of Medicine. Retrieved from [Link]
-
Accela Chem. (n.d.). 4-(4-Propylphenyl)butanoic Acid MSDS and Properties. Retrieved from [Link]
Sources
- 1. 25711-53-9 CAS MSDS (4-(4-propylphenyl)butanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1012081-60-5,1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 4-OXO-4-(4-PROPYLPHENYL)BUTANOIC ACID | 57821-78-0 [m.chemicalbook.com]
An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-(4-propylphenyl)butanoic acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-(4-propylphenyl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation and quality control of this bifunctional molecule. We will explore detailed experimental protocols, offer an in-depth interpretation of the characteristic spectral features arising from its carboxylic acid, p-disubstituted aromatic, and alkyl moieties, and present a systematic approach to spectral analysis. The causality behind experimental choices and the significance of key absorption bands are explained to provide field-proven insights, ensuring both technical accuracy and practical utility.
Introduction: The Analytical Significance of IR Spectroscopy
4-(4-propylphenyl)butanoic acid is a molecule of interest that incorporates three critical chemical functionalities: a carboxylic acid group, a propyl-substituted alkyl chain, and a 1,4-disubstituted (para) aromatic ring. The distinct vibrational properties of each functional group make Infrared (IR) spectroscopy an exceptionally powerful and non-destructive analytical tool for its characterization.
The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[1] These modes, such as stretching and bending, occur at characteristic frequencies, resulting in a unique spectral fingerprint. For a molecule like 4-(4-propylphenyl)butanoic acid, the IR spectrum provides unambiguous evidence for the presence of the -COOH group, confirms the substitution pattern of the benzene ring, and verifies the integrity of the alkyl framework. This guide serves as a detailed roadmap for acquiring and interpreting this crucial analytical data.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the IR spectrum, one must first consider the constituent parts of the 4-(4-propylphenyl)butanoic acid molecule. Each component gives rise to a set of predictable absorption bands.
-
Carboxylic Acid Moiety (-COOH): This group is defined by three primary vibrational modes: a very broad O-H stretching vibration due to strong intermolecular hydrogen bonding, an intense C=O (carbonyl) stretching vibration, and a C-O stretching vibration.[2]
-
p-Disubstituted Aromatic Ring: The benzene ring exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹, in-ring C=C stretching vibrations, and highly diagnostic C-H out-of-plane (OOP) bending vibrations in the fingerprint region.[3][4][5] The position of the OOP bending band is particularly sensitive to the substitution pattern on the ring.
-
Alkyl Framework (Propyl and Butanoic Chains): The -CH₂, and -CH₃ groups of the alkyl chains produce C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending vibrations.[6]
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred technique for obtaining the IR spectrum of a solid or viscous liquid sample like 4-(4-propylphenyl)butanoic acid due to its minimal sample preparation and high reproducibility.
Causality of Protocol Design
This protocol is designed to be self-validating. A clean, high-quality background spectrum is essential because the instrument measures the ratio of sample absorbance to background absorbance. Any contaminants (e.g., water vapor, CO₂, solvent residue) in the background will introduce artifacts into the final sample spectrum. Applying consistent pressure ensures intimate contact between the sample and the ATR crystal, which is critical for achieving a strong, high-quality signal and good reproducibility.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, 4000-400 cm⁻¹ range.
-
Verify the background shows a flat baseline with expected low-level atmospheric H₂O and CO₂ absorptions.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of solid 4-(4-propylphenyl)butanoic acid onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to flatten the sample and ensure complete contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Using the same acquisition parameters as the background scan, collect the sample spectrum.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary.
-
Clean the ATR crystal and press arm thoroughly with a solvent to remove all traces of the sample.
-
Spectral Interpretation and Analysis
The IR spectrum of 4-(4-propylphenyl)butanoic acid is a composite of the absorptions from its functional groups. The analysis is best approached by examining distinct regions of the spectrum.
The O-H and C-H Stretching Region (3300 - 2500 cm⁻¹)
This region is dominated by the hallmark feature of a carboxylic acid: an extremely broad and strong absorption band for the O-H stretching vibration , typically centered around 3000 cm⁻¹ and spanning from 3300 to 2500 cm⁻¹.[2][6][7] The significant breadth of this peak is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, consequently, a wide range of absorption frequencies.[1][2]
Superimposed on this broad O-H band are several sharper peaks:
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium peaks appearing just above the 3000 cm⁻¹ threshold are characteristic of the C-H bonds on the benzene ring.[3][8]
-
Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): Stronger, sharp peaks appearing just below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the propyl and butanoic acid alkyl chains.[9]
The Carbonyl and C=C Double Bond Region (1800 - 1500 cm⁻¹)
-
C=O Carbonyl Stretch (1725 - 1700 cm⁻¹): The most intense and prominent peak in the spectrum is typically the carbonyl stretch of the carboxylic acid.[6] For a dimerized, aliphatic-like carboxylic acid, this peak is expected around 1710 cm⁻¹.[7] The conjugation with the phenyl ring may slightly lower this frequency.
-
Aromatic C=C In-Ring Stretches (1600 - 1450 cm⁻¹): Two to three bands of variable intensity appear in this region due to the stretching vibrations within the benzene ring.[3][5] Common absorptions are found near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[3][8]
The Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole. While difficult to assign completely, several key diagnostic peaks can be identified.[6][8]
-
C-H Bending (1470 - 1370 cm⁻¹): Bending vibrations (scissoring and rocking) from the alkyl CH₂ and CH₃ groups appear here.
-
Coupled C-O Stretch and O-H Bend (1440 - 1395 cm⁻¹ and 1320 - 1210 cm⁻¹): Carboxylic acids exhibit bands resulting from a coupling of the in-plane O-H bend and the C-O stretch. The C-O stretch is typically strong and found between 1320-1210 cm⁻¹.[2]
-
Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): This region is highly diagnostic for the substitution pattern of the aromatic ring. For a 1,4-disubstituted (para) ring, a strong, characteristic absorption is expected in the 840-800 cm⁻¹ range.[10] The presence of this band is strong confirmation of the para-substitution pattern.
-
O-H Out-of-Plane (OOP) Bend (950 - 910 cm⁻¹): A broad, medium-intensity band associated with the out-of-plane bend of the hydrogen-bonded -OH group of the carboxylic acid dimer is also found in this region.[2]
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | Strong, Broad | O-H Stretch (Hydrogen Bonded) | Carboxylic Acid (-COOH) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | Strong | C-H Stretch (Asymmetric & Symmetric) | Alkyl Chains (-CH₃, -CH₂) |
| 1725 - 1700 | Very Strong | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1600, 1500-1450 | Medium-Weak | C=C In-Ring Stretches | Aromatic Ring |
| 1470 - 1370 | Medium | C-H Bends | Alkyl Chains (-CH₃, -CH₂) |
| 1320 - 1210 | Strong | C-O Stretch (Coupled with O-H bend) | Carboxylic Acid (-COOH) |
| 950 - 910 | Medium, Broad | O-H Out-of-Plane Bend | Carboxylic Acid (-COOH) |
| 840 - 800 | Strong | C-H Out-of-Plane Bend (p-disubstitution) | Aromatic Ring |
Visualization of Key Molecular Vibrations
The following diagram illustrates the primary vibrational modes of 4-(4-propylphenyl)butanoic acid that give rise to its characteristic IR spectrum.
Caption: Key vibrational modes in 4-(4-propylphenyl)butanoic acid.
Conclusion
The infrared spectrum of 4-(4-propylphenyl)butanoic acid provides a wealth of structural information that is readily accessible and interpretable. The key diagnostic features are the exceptionally broad O-H stretch and intense C=O stretch confirming the carboxylic acid, sharp C-H stretches just above and below 3000 cm⁻¹ differentiating aromatic and alkyl protons, and a strong out-of-plane bending band around 840-800 cm⁻¹ that validates the para-substitution pattern of the aromatic ring. By following a systematic experimental protocol and a function-group approach to interpretation, researchers can confidently use FTIR spectroscopy to verify the identity, purity, and structural integrity of this compound in various research and development settings.
References
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NIST/EPA Gas-Phase Infrared Database JCAMP Format - SRD 35. (2022, July 29). National Institute of Standards and Technology. Retrieved from [Link]
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IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Chemistry-School. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
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Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
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PubChem. (n.d.). 4-Oxo-4-(4-propylphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (4R)-4-azaniumyl-4-(4-propylphenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Ethylphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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-
Stenutz. (n.d.). 4-(4-methylphenyl)butanoic acid. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). 4-(4-Nitrophenyl)butyric acid. National Institute of Standards and Technology. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Degradation of 4-(4-propylphenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and degradation of 4-(4-propylphenyl)butanoic acid. As a molecule of interest in pharmaceutical and chemical research, a thorough understanding of its stability profile is paramount for ensuring its quality, safety, and efficacy in any application. This document moves beyond a simple recitation of facts to provide a foundational understanding of the "why" behind the experimental designs and analytical choices, empowering researchers to not only follow protocols but to design and interpret them with scientific rigor.
Physicochemical Properties of 4-(4-propylphenyl)butanoic acid
A foundational understanding of the physicochemical properties of 4-(4-propylphenyl)butanoic acid is essential for designing and interpreting stability studies. While specific experimental data for this compound is not extensively published, we can infer its characteristics based on its structural analogues and functional groups.
Structure:
Caption: Molecular Structure of 4-(4-propylphenyl)butanoic acid.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C13H18O2 | |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Inferred from similar compounds like 4-(4-Methylphenyl)butyric acid[2] and 4-(4-Nitrophenyl)butyric acid.[3] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | Carboxylic acids are generally solids at room temperature.[4] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, methanol, acetone). | The carboxylic acid group provides some polarity, but the propylphenyl group is largely nonpolar. |
| pKa | Estimated to be around 4-5. | Typical for a carboxylic acid. |
Forced Degradation and Stability-Indicating Method Development
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[5][6] These studies intentionally stress the molecule under more severe conditions than it would encounter during long-term storage to accelerate degradation and identify potential degradation products.[7] This information is critical for developing and validating a stability-indicating analytical method, which is a method that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[6]
Rationale for Stress Conditions
The choice of stress conditions is dictated by the International Council for Harmonisation (ICH) guidelines and a scientific understanding of the molecule's functional groups.[8][9] For 4-(4-propylphenyl)butanoic acid, the key structural features susceptible to degradation are the carboxylic acid moiety, the propyl side chain, and the aromatic ring.
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Potential Degradation Pathways
Based on the structure of 4-(4-propylphenyl)butanoic acid, several degradation pathways can be postulated under various stress conditions.
The alkyl side chain, particularly the benzylic position (the carbon atom attached to the benzene ring), is susceptible to oxidation.[10][11][12] Strong oxidizing agents can lead to the formation of a variety of products.
-
Benzylic Oxidation: The propyl group can be oxidized at the benzylic carbon, potentially leading to a ketone, alcohol, or ultimately cleavage of the side chain to form 4-carboxybenzoic acid.
-
Aromatic Ring Oxidation: Under harsh oxidative conditions, the aromatic ring itself can be hydroxylated or even opened.
Caption: Postulated Oxidative Degradation Pathway.
Aromatic carboxylic acids can be susceptible to photodegradation, often involving radical mechanisms.[13] The energy from UV or visible light can lead to the formation of reactive species.
-
Decarboxylation: Photolytic conditions can induce decarboxylation, leading to the formation of 1-propyl-4-propylbenzene.
-
Ring Modification: Similar to oxidative stress, photolytic stress can result in hydroxylation or other modifications of the aromatic ring.
Caption: Potential Photodegradation Pathways.
At elevated temperatures, carboxylic acids can undergo decarboxylation.[8][14] The stability of the resulting carbanion or radical intermediate will influence the rate of this process.
-
Decarboxylation: The primary thermal degradation pathway is likely to be the loss of carbon dioxide to form 1-propyl-4-propylbenzene.
As a carboxylic acid, 4-(4-propylphenyl)butanoic acid itself is generally stable to hydrolysis.[15] Hydrolysis is more relevant for its derivatives, such as esters or amides. Therefore, under typical acidic and basic hydrolytic stress conditions, significant degradation of the parent acid is not expected, unless extreme pH and temperature are applied which might promote other reactions like decarboxylation.
Experimental Protocols for Stability Testing
The following protocols are designed to be a starting point for the investigation of the stability of 4-(4-propylphenyl)butanoic acid. These should be adapted based on preliminary findings.
Forced Degradation Studies Protocol
Objective: To generate potential degradation products of 4-(4-propylphenyl)butanoic acid under various stress conditions.
Materials:
-
4-(4-propylphenyl)butanoic acid
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-(4-propylphenyl)butanoic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl. Neutralize a sample before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH. Neutralize a sample before analysis.
-
Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H2O2.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Also, heat a solution of the drug substance at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 4-(4-propylphenyl)butanoic acid from its potential degradation products.
Instrumentation and Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the organic phase (B) to elute more retained compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 220 nm, determined by UV scan) |
| Injection Volume | 10 µL |
Method Development Strategy:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.
-
Optimize the mobile phase composition and gradient to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is spectrally pure in the presence of degradation products.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is validated, formal stability studies should be conducted according to ICH guidelines to establish a re-test period or shelf life.[8][13]
Protocol Outline:
-
Batch Selection: Use at least three primary batches of 4-(4-propylphenyl)butanoic acid.[8]
-
Container Closure System: Store the samples in the proposed container closure system for marketing.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
-
-
Tests to be Performed: Appearance, Assay, Degradation Products.
Conclusion
The stability of 4-(4-propylphenyl)butanoic acid is a critical quality attribute that must be thoroughly investigated. This guide provides a scientifically grounded framework for approaching its stability testing and degradation analysis. By systematically applying forced degradation studies and developing a robust stability-indicating analytical method, researchers can gain a comprehensive understanding of the molecule's liabilities and ensure its suitability for its intended use. The proposed degradation pathways serve as a starting point for the identification and characterization of any impurities that may form upon storage. Adherence to ICH guidelines throughout the stability program is essential for regulatory acceptance.
References
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
-
Milovac, N., Juretic, D., Kusic, H., Dermadi, J., & Loncaric Bozic, A. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research, 53(26), 10646–10655. [Link]
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Clark, J. M., Robichaud, D. J., & Nimlos, M. R. (2013). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. United States. [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]
-
PubChem Compound Summary for CID 347674, 4-(4-Isopropylphenyl)butanoic acid. [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Link]
-
Oxidation of Aromatic Compounds. (2024, March 24). Chemistry LibreTexts. [Link]
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Oxidation and Reduction of Substituted Benzenes. (2019, June 5). Chemistry LibreTexts. [Link]
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Oxidation of Aromatic Compounds. (n.d.). NC State University Libraries. [Link]
-
Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. (2026, January 8). Oreate AI Blog. [Link]
-
PubChem Compound Summary for CID 347674, 4-(4-Isopropylphenyl)butanoic acid. [Link]
-
Butanoic Acid: Structure, Properties & Uses Explained. (2021, January 6). Vedantu. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). [Video]. YouTube. [Link]
-
REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor, 7(2). [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]
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Potential biological activity of "4-(4-propylphenyl)butanoic acid"
An Investigative Guide to the Potential Biological Activities of 4-(4-propylphenyl)butanoic Acid
Abstract
This technical guide provides a comprehensive framework for investigating the potential biological activities of 4-(4-propylphenyl)butanoic acid, a member of the arylalkanoic acid class. Based on its structural characteristics and the well-documented pharmacology of related molecules, this document outlines three primary, testable hypotheses for its mechanism of action: (1) anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]; (2) epigenetic modulation via inhibition of histone deacetylase (HDAC) enzymes, drawing parallels to compounds like 4-phenylbutyric acid[3]; and (3) antiproliferative activity against cancer cells, a downstream consequence of both COX and HDAC inhibition pathways.[4] For each hypothesis, this guide presents the underlying scientific rationale, detailed step-by-step experimental protocols, and data interpretation strategies. The methodologies are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays, ensuring scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecules.
Introduction to 4-(4-propylphenyl)butanoic Acid
Chemical Structure and Properties
4-(4-propylphenyl)butanoic acid is a carboxylic acid featuring a propyl-substituted phenyl ring connected to a butanoic acid chain. This structure places it firmly within the arylalkanoic acid class of compounds.[1][5] Arylalkanoic acids are a cornerstone of modern pharmacology, representing one of the largest groups of non-narcotic analgesics.[1]
Table 1: Physicochemical Properties of 4-(4-propylphenyl)butanoic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | PubChem CID: 347674[6] |
| Molecular Weight | 206.28 g/mol | PubChem CID: 347674[6] |
| XLogP3 | 3.5 | PubChem CID: 347674[6] |
| IUPAC Name | 4-(4-propan-2-ylphenyl)butanoic acid | PubChem CID: 347674[6] |
Rationale for Investigation: The Precedent of Arylalkanoic Acids
The arylalkanoic acid scaffold is prevalent in many commercially successful drugs, most notably NSAIDs like ibuprofen and naproxen.[4][5] These drugs primarily exert their analgesic, antipyretic, and anti-inflammatory effects by inhibiting prostaglandin biosynthesis.[1] Furthermore, structural analogs such as 4-phenylbutyric acid (PBA) have been identified as HDAC inhibitors, revealing a broader range of potential biological activities for this chemical class that extend into epigenetic regulation and cancer therapy.[3] Given the structural similarity of 4-(4-propylphenyl)butanoic acid to these pharmacologically active agents, a systematic investigation into its biological potential is scientifically warranted.
Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Mechanistic Overview
The primary mechanism of action for arylalkanoic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[2] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is inducible and plays a major role in inflammation and pain signaling. By blocking these enzymes, the synthesis of prostaglandins from arachidonic acid is reduced, thereby mitigating the inflammatory response. A key aspect of NSAID development is assessing the selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects.[1]
Proposed Signaling Pathway
Caption: Putative inhibition of COX-1 and COX-2 by the test compound.
Experimental Workflow: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the 50% inhibitory concentration (IC₅₀) of the test compound against human COX-1 and COX-2.
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 4-(4-propylphenyl)butanoic acid in DMSO.
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) as per the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
-
Assay Plate Setup:
-
In a 96-well plate, add 150 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 1 nM) to the sample wells.
-
Positive Controls: Add a known non-selective COX inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
Negative Control: Add 10 µL of DMSO (vehicle).
-
-
Enzyme Addition:
-
Add 10 µL of either the COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 20 µL of the arachidonic acid/TMPD solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of change in absorbance is proportional to COX activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the rates to the vehicle control (100% activity) and a background control with no enzyme (0% activity).
-
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Scientist's Note (Rationale): Using a cell-free system with purified enzymes ensures that the observed effect is a direct inhibition of the target, eliminating confounding factors from cellular metabolism or transport. Running parallel assays for COX-1 and COX-2 is critical for determining the compound's selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2), which is a key predictor of potential gastrointestinal side effects.
Table 2: Hypothetical Data Summary for COX Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 4-(4-propylphenyl)butanoic acid | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Control) | ~15 | ~35 | ~0.43 |
| Celecoxib (Control) | >100 | ~0.04 | >2500 |
Hypothesis 2: Epigenetic Modification via Histone Deacetylase (HDAC) Inhibition
Mechanistic Overview
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. HDAC inhibitors, such as 4-phenylbutyric acid (PBA), cause hyperacetylation of histones, which relaxes chromatin structure and allows for the expression of tumor suppressor genes and other regulatory proteins.[3] This mechanism is a validated target in cancer therapy. Given that 4-(4-propylphenyl)butanoic acid is a structural analog of PBA, it may possess similar HDAC inhibitory activity.[3]
Proposed Mechanism of Action
Caption: Proposed HDAC inhibition leading to histone hyperacetylation.
Experimental Workflow: Assessing HDAC Inhibition
A two-tiered approach is recommended: an initial screen using a cell-free enzymatic assay, followed by a cell-based assay to confirm the biological effect.
3.3.1 Protocol 1: In Vitro Fluorometric HDAC Activity Assay
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the test compound in DMSO.
-
Reconstitute a broad-spectrum HDAC enzyme preparation (e.g., from HeLa cell nuclear extract) and a fluorogenic HDAC substrate.
-
-
Assay Setup:
-
In a black 96-well plate, add the test compound across a range of concentrations.
-
Positive Control: Use a known HDAC inhibitor (e.g., SAHA or Trichostatin A).
-
Negative Control: Add DMSO vehicle.
-
-
Reaction:
-
Add the HDAC enzyme to all wells and incubate for 10 minutes at 37°C.
-
Add the fluorogenic substrate and incubate for 30 minutes at 37°C.
-
Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
-
Data Acquisition:
-
Measure fluorescence (e.g., Ex/Em = 360/460 nm) on a plate reader.
-
-
Data Analysis:
-
Calculate IC₅₀ values as described for the COX assay.
-
3.3.2 Protocol 2: Western Blot for Cellular Histone Acetylation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line like HCT116) to ~70% confluency.
-
Treat cells with the test compound at concentrations around its determined IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for 18-24 hours.
-
Include vehicle (DMSO) and a positive control (SAHA) treatment.
-
-
Protein Extraction:
-
Lyse the cells and extract total protein. Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for acetylated Histone H3 (e.g., Ac-H3K9).
-
Incubate with a loading control antibody (e.g., total Histone H3 or β-actin).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensity. An increase in the acetylated-H3 signal relative to the total-H3 or loading control indicates HDAC inhibition in a cellular context.
-
Scientist's Note (Rationale): The fluorometric assay provides a rapid, high-throughput method for determining direct enzyme inhibition. However, it cannot confirm that the compound can enter cells and engage its target. The Western blot is a crucial orthogonal validation step that provides direct evidence of the compound's activity within a biological system.
Hypothesis 3: Antiproliferative Activity in Cancer Cell Lines
Mechanistic Overview
Both COX-2 and HDACs are implicated in cancer progression. COX-2 is overexpressed in many tumors, contributing to proliferation and angiogenesis, while HDAC inhibition can induce cell cycle arrest and apoptosis.[3][4] Therefore, if 4-(4-propylphenyl)butanoic acid inhibits either of these targets, it is plausible that it will exhibit antiproliferative or cytotoxic effects on cancer cells.
Experimental Workflow: Cell Viability Assay
This protocol uses a standard MTT or similar metabolic assay to measure the reduction in cell viability after treatment with the test compound, allowing for the determination of the 50% growth inhibitory concentration (GI₅₀).
Protocol:
-
Cell Seeding:
-
Seed several cancer cell lines (e.g., colorectal, breast, lung) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the test compound across a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Include vehicle (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Assessment (MTT Method):
-
Add MTT reagent to each well and incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the percent viability versus log concentration to determine the GI₅₀ value for each cell line.
-
Table 3: Hypothetical Data Summary for Antiproliferative Assay
| Cell Line | Histological Type | GI₅₀ of Test Compound (µM) |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
Logical Flow for Multi-Hypothesis Testing
Caption: Integrated workflow for investigating the compound's bioactivity.
Summary and Future Directions
This guide presents a structured, hypothesis-driven approach to elucidating the potential biological activities of 4-(4-propylphenyl)butanoic acid. By leveraging its structural similarity to known NSAIDs and HDAC inhibitors, we have outlined a series of robust in vitro and cell-based assays to investigate its potential as an anti-inflammatory, epigenetic, or antiproliferative agent.
Positive results from these initial screens would warrant progression to more advanced studies. These could include:
-
Target Deconvolution: Identifying specific HDAC isoforms or other cellular targets.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Models: Testing the compound in animal models of inflammation, pain, or cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
By following the logical and scientifically rigorous workflows detailed herein, researchers can effectively characterize the pharmacological profile of 4-(4-propylphenyl)butanoic acid and determine its potential for future therapeutic development.
References
- Non-steroidal anti-inflammatory analgesics other than salicyl
-
Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. MDPI. [Link]
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Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. pharmacy180.com. [Link]
-
Pharmacology, clinical efficacy, and adverse effects of the nonsteroidal anti-inflammatory agent benoxaprofen. PubMed. [Link]
-
Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids. MDPI. [Link]
-
Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Taylor & Francis. [Link]
-
FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase That Activates Phenylalkanoic and Alkanoic Acids. ASM Journals. [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. [Link]
-
Induction and quantification of phenylacyl-CoA ligase enzyme activities in Pseudomonas putida CA-3 grown on aromatic carboxylic acids. PubMed. [Link]
-
Induction and quantification of phenylacyl-CoA ligase enzyme activities in Pseudomonas putida CA-3 grown on aromatic carboxylic acids. FEMS Microbiology Letters | Oxford Academic. [Link]
-
4-Oxo-4-(4-propylphenyl)butanoic acid. PubChem. [Link]
-
Synthesis of 4-(4-phenylphenyl)butanoic acid. PrepChem.com. [Link]
-
an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates Metabolism of phenolics in coffee and plant-based foods by canonical pathways. ResearchGate. [Link]
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4-(4-Isopropylphenyl)butanoic acid. PubChem. [Link]
-
Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. PubMed. [Link]
-
4-(4-Ethylphenyl)butanoic acid. PubChem. [Link]
- Synthesis of 4-phenylbutyric acid.
-
Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI. [Link]
-
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]
- Process for preparing a 4,4-diphenylbutanoic acid derivative.
-
Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. MDPI. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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(PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]
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3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]
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An In-depth Technical Guide to 4-(4-propylphenyl)butanoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-propylphenyl)butanoic acid is an aromatic carboxylic acid with a structure that suggests a high potential for biological activity, positioning it as a compound of significant interest in the fields of medicinal chemistry and drug development. Its architecture, featuring a propyl-substituted phenyl ring linked to a butanoic acid chain, is analogous to a class of compounds known for their pharmacological properties, including anti-inflammatory and metabolic regulatory effects. While direct research on this specific molecule is limited, its structural similarity to well-characterized compounds like 4-phenylbutyric acid (PBA) and various non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for its investigation as a novel therapeutic agent. This guide offers a comprehensive overview of 4-(4-propylphenyl)butanoic acid, detailing a proposed synthesis, predicted physicochemical properties, and a discussion of its potential biological activities based on the current understanding of related molecules.
Physicochemical Properties and Structural Analysis
A clear understanding of the physicochemical properties of 4-(4-propylphenyl)butanoic acid is fundamental to its application in research and drug development. While experimental data is not extensively available, its properties can be predicted based on its chemical structure.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C13H18O2 | - |
| Molecular Weight | 206.28 g/mol | - |
| Appearance | Expected to be a white to off-white solid at room temperature. | Inferred from similar compounds. |
| Solubility | Likely to be soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. | Inferred from structural analogues. |
| pKa | The carboxylic acid group is expected to have a pKa in the range of 4-5. | General knowledge of carboxylic acids. |
Structural Features:
The molecule consists of a hydrophobic 4-propylphenyl group and a hydrophilic butanoic acid chain. This amphipathic nature is a key determinant of its potential interactions with biological membranes and protein targets. The flexibility of the butanoic acid chain allows for multiple conformations, which can influence its binding affinity to various enzymes and receptors.
Synthesis of 4-(4-propylphenyl)butanoic acid: A Detailed Protocol
Step 1: Friedel-Crafts Acylation to Synthesize 4-oxo-4-(4-propylphenyl)butanoic acid
This initial step involves the reaction of propylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 4-oxo-4-(4-propylphenyl)butanoic acid.[2][3]
Diagram of the Friedel-Crafts Acylation Reaction:
Caption: Friedel-Crafts acylation of propylbenzene.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add propylbenzene (1.0 equivalent) and a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to the stirred solution.
-
Addition of Succinic Anhydride: Dissolve succinic anhydride (1.1 equivalents) in the reaction solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 4-oxo-4-(4-propylphenyl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of the Keto Group to Yield 4-(4-propylphenyl)butanoic acid
The second step involves the reduction of the ketone functionality in 4-oxo-4-(4-propylphenyl)butanoic acid. A common and effective method for this transformation is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or, more conveniently, catalytic hydrogenation.[1]
Diagram of the Reduction Reaction:
Caption: Reduction of the keto intermediate.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: In a hydrogenation vessel, dissolve the purified 4-oxo-4-(4-propylphenyl)butanoic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude 4-(4-propylphenyl)butanoic acid. Further purification can be achieved by recrystallization.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a pair of doublets in the 7.0-7.3 ppm region), the methylene protons of the butanoic acid chain (multiplets between 1.6 and 2.7 ppm), the terminal methyl group of the propyl chain (a triplet around 0.9 ppm), and the acidic proton of the carboxylic acid (a broad singlet downfield, typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the carboxyl carbon (around 170-180 ppm), the aromatic carbons (in the 120-145 ppm range), and the aliphatic carbons of the propyl and butanoic acid chains (in the 10-40 ppm region).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption for the carbonyl group (around 1700-1725 cm⁻¹), and C-H stretching bands for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.28 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the alkyl chain.[8]
Potential Biological Activities and Therapeutic Applications
The structural similarity of 4-(4-propylphenyl)butanoic acid to known pharmacologically active compounds provides a strong basis for hypothesizing its potential biological activities.
Anti-inflammatory Properties
Many arylalkanoic acids, including the well-known NSAIDs ibuprofen and naproxen, exhibit anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] It is plausible that 4-(4-propylphenyl)butanoic acid could also act as a COX inhibitor.
Proposed Mechanism of Action (Hypothetical):
Caption: Hypothetical COX inhibition by the target compound.
Metabolic Regulation
The related compound, 4-phenylbutyric acid (PBA), is a known histone deacetylase (HDAC) inhibitor and a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[10][11][12] These activities have implications for the treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Given its structural similarity, 4-(4-propylphenyl)butanoic acid may share some of these properties.
Workflow for Biological Evaluation:
A systematic approach to evaluating the biological activity of 4-(4-propylphenyl)butanoic acid would involve a series of in vitro and in vivo studies.
Diagram of a Biological Evaluation Workflow:
Caption: A proposed workflow for biological testing.
Conclusion
4-(4-propylphenyl)butanoic acid represents a promising, yet underexplored, molecule with significant potential for therapeutic applications. Based on the established chemistry of related compounds, its synthesis is feasible through a straightforward two-step process. While experimental data on its biological activity is lacking, its structural features strongly suggest potential as an anti-inflammatory agent and a modulator of metabolic pathways. The detailed protocols and hypothesized activities presented in this guide are intended to provide a solid foundation for researchers to initiate further investigation into this intriguing compound. Future studies are warranted to synthesize, characterize, and comprehensively evaluate the pharmacological profile of 4-(4-propylphenyl)butanoic acid, which may lead to the development of novel therapeutic agents.
References
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Synthesis of 4-(4-butylphenyl)-4-oxobutanoic acid. PrepChem.com. Available from: [Link]
- Synthesis of 4-phenylbutyric acid. Google Patents.
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available from: [Link]
-
Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI. Available from: [Link]
-
Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. PMC. Available from: [Link]
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Synthesis of 4-(4-phenylphenyl)butanoic acid. PrepChem.com. Available from: [Link]
-
4-(4-Aminophenyl)butanoic acid. PubChem. Available from: [Link]
- Process for preparing a 4,4-diphenylbutanoic acid derivative. Google Patents.
-
4-(4-Isopropylphenyl)butanoic acid. PubChem. Available from: [Link]
- Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Google Patents.
-
4-Oxo-4-(4-propylphenyl)butanoic acid. PubChem. Available from: [Link]
-
infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]
-
Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino). PubMed. Available from: [Link]
- Synthesis of 4-phenylbutyric acid. Google Patents.
-
low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]
-
4-(4-Methoxyphenyl)butyric acid. PubChem. Available from: [Link]
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mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]
-
Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. PubMed. Available from: [Link]
-
SYNTHESIS OF 4-PHENYLBUTYRIC ACID. WIPO Patentscope. Available from: [Link]
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SYNTHESIS OF 4-PHENYLBUTYRIC ACID. European Patent Office. Available from: [Link]
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γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure. Available from: [Link]
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4-(4-Nitrophenyl)butyric acid. NIST WebBook. Available from: [Link]
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Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. PubMed. Available from: [Link]
-
4-phenyl butyric acid improves hepatic ischemia/reperfusion and affects gene expression of ABC transporter Abcc5 in rats. PMC. Available from: [Link]
-
4-Phenyl butyric acid increases particulate hexokinase activity and protects against ROS injury in L6 myotubes. PubMed. Available from: [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available from: [Link]
-
Butanoic acid. NIST WebBook. Available from: [Link]
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Ch13 - Sample IR spectra. University of Calgary. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]
-
4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. PubMed. Available from: [Link]
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. Available from: [Link]
-
Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Scilit. Available from: [Link]
-
4-(4-Aminophenyl)butyric acid. SpectraBase. Available from: [Link]
-
4-(4-propylphenyl)butanoic acid (C13H18O2). PubChemLite. Available from: [Link]
-
(PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Available from: [Link]
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Methodological & Application
Application Note: Optimized Synthesis of 4-(4-propylphenyl)butanoic acid via Friedel-Crafts Acylation
Executive Summary
This Application Note details the robust synthesis of 4-(4-propylphenyl)butanoic acid , a critical intermediate in the synthesis of phenylbutyrate derivatives and polycyclic aromatic hydrocarbons (via the Haworth synthesis pathway).
The core of this protocol is the Friedel-Crafts (FC) acylation of propylbenzene with succinic anhydride. While conceptually simple, this reaction presents specific challenges in regioselectivity (ortho vs. para) and stoichiometric management of the Lewis Acid catalyst (
Key Technical Constraints
-
Regioselectivity: The propyl group is an activating ortho/para director. Steric hindrance favors the para position, but temperature control is vital to minimize ortho byproducts.
-
Stoichiometry: Unlike FC alkylation (catalytic), FC acylation requires stoichiometric excess of
(>2.0 eq) due to complexation with the resulting carbonyls. -
Moisture Sensitivity: The acylium ion intermediate is highly susceptible to hydrolysis; anhydrous conditions are non-negotiable.
Strategic Analysis & Mechanism
Reaction Pathway
The synthesis involves two distinct stages.[1][2] The Friedel-Crafts acylation constructs the carbon skeleton, yielding a keto-acid intermediate.[3] This is followed by a reduction (Clemmensen or Wolff-Kishner) to remove the ketone oxygen.[2][3][4][5]
Figure 1: Synthetic pathway from propylbenzene to the final butanoic acid derivative.
Mechanistic Insight: The "2.2 Equivalents" Rule
A common failure point in this synthesis is under-dosing the Lewis Acid.
-
Activation: 1.0 equivalent of
coordinates with succinic anhydride to open the ring and generate the electrophilic acylium species. -
Product Inhibition: The product contains a ketone and a carboxylate group, both of which are Lewis bases. These chelate the aluminum, removing it from the catalytic cycle.
-
Correction: Therefore, a minimum of 2.2 equivalents of
is required to drive the reaction to completion [1, 4].
Detailed Protocol: Friedel-Crafts Acylation
Objective: Synthesis of 4-(4-propylphenyl)-4-oxobutanoic acid.
Materials & Equipment
-
Reagents: Propylbenzene (98%), Succinic Anhydride (pulverized), Anhydrous Aluminum Chloride (
), Dichloromethane (DCM, anhydrous), HCl (conc.), Ice. -
Equipment: 3-neck Round Bottom Flask (RBF), Addition Funnel, Nitrogen inlet, Mechanical Stirrer (essential due to slurry formation).
Experimental Procedure
Step 1: Catalyst Suspension
-
Flame-dry a 500 mL 3-neck RBF and flush with
. -
Add 30.0 g (225 mmol, 2.25 eq) of anhydrous
. -
Add 100 mL of anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
Step 2: Electrophile Formation
-
Add 10.0 g (100 mmol, 1.0 eq) of Succinic Anhydride in small portions to the stirred
suspension. -
Observation: The mixture may darken slightly. Stir for 15 minutes at 0°C to allow the complex to form.
Step 3: Arene Addition (Regioselectivity Control)
-
Mix 12.0 g (100 mmol, 1.0 eq) of Propylbenzene with 20 mL of DCM in the addition funnel.
-
Add the propylbenzene solution dropwise over 45 minutes, maintaining internal temperature
.-
Note: Slow addition at low temperature favors para-substitution by minimizing kinetic energy, allowing the bulky propyl group to dictate the steric outcome [1].
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 4–6 hours. Evolution of HCl gas will be observed (use a scrubber).
Step 4: Quenching & Isolation
-
Caution: The quench is highly exothermic.
-
Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL conc. HCl .
-
Stir vigorously until the aluminum complex breaks down and two clear layers form.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (
mL). -
Purification (Acid-Base Extraction):
-
Extract the combined organic layers with 10% NaOH (
mL). The product (keto-acid) will move to the aqueous phase as the carboxylate salt; unreacted propylbenzene remains in the DCM. -
Wash the aqueous NaOH layer once with fresh DCM to remove organic impurities.
-
Acidify the aqueous layer with conc. HCl to pH 1. The product will precipitate as a white/off-white solid.
-
Filter the solid, wash with cold water, and dry.
-
Yield Expectation: 75–85% Product: 4-(4-propylphenyl)-4-oxobutanoic acid.
Protocol: Reduction to Final Target
Objective: Conversion of the keto-acid to 4-(4-propylphenyl)butanoic acid. Method: Clemmensen Reduction (Classic/Robust) [2].
Procedure
-
Amalgam Preparation: In a flask, treat 20 g Zinc wool with 1.5 g
in 30 mL water and 1 mL conc. HCl . Shake for 5 mins, then decant the liquid. -
Reaction: To the amalgamated zinc, add 15 mL water , 35 mL conc. HCl , and 10 g of the keto-acid from Protocol 3.
-
Reflux: Heat to vigorous reflux for 24 hours.
-
Maintenance: Add approx. 5 mL conc. HCl every 4 hours to maintain acid strength.
-
Workup: Cool the mixture. The product often separates as an oil or solid upon cooling. Extract with ether or DCM, dry over
, and evaporate. -
Recrystallization: Recrystallize from Hexane/Ethanol if necessary.
Process Workflow Visualization
Figure 2: Operational workflow for the Friedel-Crafts acylation step.
Analytical Validation
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 100–103°C (Keto-acid intermediate) | Capillary MP |
| 1H NMR (Intermediate) | ||
| IR Spectroscopy | 1680 | FTIR (ATR) |
Note on Final Product (Reduced): Upon reduction to 4-(4-propylphenyl)butanoic acid, the ketone peak at 1680
Troubleshooting & Optimization
-
Sluggish Reaction: If the reaction is slow at RT, mild heating (reflux at 40°C) is permissible, but this increases the risk of ortho substitution.
-
Solvent Choice: DCM is preferred for ease of workup. If higher temperatures are required, 1,2-dichlorobenzene or Nitrobenzene can be used, though Nitrobenzene makes purification difficult due to its high boiling point [1].
-
Heterogeneity: The reaction forms a thick sludge. Ensure the mechanical stirrer has high torque. A magnetic stir bar will likely seize, leading to local hotspots and lower yields.
References
-
Friedel-Crafts Acylation Mechanism & Conditions
-
Clemmensen Reduction Protocol
- Source: Wikipedia / Vogel's Textbook of Practical Organic Chemistry. "Clemmensen Reduction."
-
URL:[Link]
-
Spectroscopic Data for Aryl-Alkyl Ketones
- Source: Spectral D
-
URL:[Link] (General reference for NMR prediction)
-
Stoichiometry in Acylation
- Source: Master Organic Chemistry.
-
URL:[Link]
Sources
Purification techniques for "4-(4-propylphenyl)butanoic acid"
Application Note: Optimized Purification Strategies for 4-(4-propylphenyl)butanoic Acid
Executive Summary
4-(4-propylphenyl)butanoic acid is a critical intermediate in the synthesis of liquid crystals and pharmaceutical analogs (e.g., histone deacetylase inhibitors).[1] Its synthesis typically involves the Friedel-Crafts succinoylation of propylbenzene followed by a Clemmensen or Wolff-Kishner reduction.[1]
The primary purification challenge lies in separating the target molecule from two distinct classes of impurities:
-
Neutral Impurities: Unreacted propylbenzene and non-polar byproducts.[1]
-
Structural Analogs: The incomplete reduction product, 4-(4-propylphenyl)-4-oxobutanoic acid (Keto-Acid), which shares similar acidic properties but possesses a ketone moiety.[1]
This guide details a multi-stage purification protocol designed to achieve >98% purity, emphasizing the separation of the keto-acid impurity which often co-precipitates during standard workups.[1]
Physicochemical Profile & Critical Parameters[2][3][4][5][6]
Understanding the physical properties is essential for designing the separation logic.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Structure | Propyl-Ph-(CH₂)₃-COOH | Lipophilic tail with a polar head.[1] |
| Molecular Weight | 206.28 g/mol | Amenable to flash chromatography.[1] |
| Physical State | Low-melting solid (approx. 48–55 °C) | High Risk of Oiling Out. Crystallization requires precise temperature control.[1] |
| pKa | ~4.8 (Carboxylic Acid) | Allows for pH-switchable solubility (Reactive Extraction).[1] |
| Solubility (Water) | Negligible (<0.1 mg/mL) | Precipitates upon acidification of aqueous salts.[1] |
| Solubility (Organics) | High (DCM, EtOAc, Ethanol, Toluene) | Requires non-polar anti-solvents (Hexanes/Heptane) for crystallization.[1] |
Method A: Reactive Extraction (Removal of Neutral Impurities)[1]
Objective: Isolate the acidic fraction from unreacted propylbenzene and neutral side products. Mechanism: Exploiting the pKa (~4.8) to convert the lipophilic acid into a water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase.[1]
Protocol
-
Dissolution: Dissolve the crude reaction mixture in Toluene or DCM (10 mL per gram of crude).
-
Note: Toluene is preferred if the next step involves crystallization, as it is a good co-solvent.[1]
-
-
Salt Formation: Extract the organic layer twice with 1M NaOH (or 10% Na₂CO₃).
-
Organic Wash (Critical): Wash the combined aqueous extracts with a fresh portion of Toluene/Ether.
-
Why: This removes physically entrained propylbenzene.[1] Discard this organic layer.
-
-
Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.
-
Caution: Rapid acidification generates heat and may cause the product to "oil out" (form a sticky gum) rather than crystallize.
-
-
Isolation:
-
If Solid: Filter the white precipitate and wash with cold water.
-
If Oil: Extract the acidified aqueous layer with Ethyl Acetate, dry over MgSO₄, and evaporate to dryness.
-
Workflow Visualization
Figure 1: Reactive extraction workflow for removing non-acidic impurities.
Method B: Fractional Crystallization (Separation of Keto-Acid)[1]
Objective: Remove the 4-(4-propylphenyl)-4-oxobutanoic acid (Keto-Acid) impurity.[1] Mechanism: The Keto-Acid typically has a significantly higher melting point (>100 °C) and lower solubility in non-polar solvents compared to the reduced product (MP ~50 °C).[1] We utilize this solubility differential.
Protocol
Solvent System: Hexane : Ethyl Acetate (9:1 to 4:1 ratio).[1]
-
Dissolution: Take the solid from Method A. Add a minimal amount of hot Ethyl Acetate (just enough to dissolve).
-
Anti-Solvent Addition: While maintaining heat (approx. 50 °C), slowly add Hexane (or Heptane) until the solution becomes slightly turbid.[1]
-
Clarification (Optional): If a solid remains undissolved at this stage, it is likely the high-melting Keto-Acid impurity.[1] Filter this hot solution to remove it.
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly, then refrigerate at 4 °C.
-
Critical Control: Do not shock-cool (e.g., dry ice bath), or the product will oil out.[1]
-
-
Filtration: Collect the crystals.
-
Yield vs. Purity: The mother liquor will contain some product but will be enriched in the more soluble impurities.
-
Method C: Flash Column Chromatography (Polishing)[1]
Objective: Final purification if crystallization yields an oil or <98% purity.[1] Stationary Phase: Silica Gel (230–400 mesh).[1]
Protocol
-
Mobile Phase: Hexane : Ethyl Acetate (80:[1]20) + 1% Acetic Acid .[1]
-
Why Acetic Acid? Without it, the carboxylic acid will "streak" or "tail" on the column due to interaction with silanol groups, resulting in poor separation.
-
-
Loading: Dissolve the crude oil in a minimum volume of DCM or load as a solid deposit on Celite.
-
Elution Order:
-
Non-polar impurities (Front).
-
4-(4-propylphenyl)butanoic acid (Target - Middle).
-
4-(4-propylphenyl)-4-oxobutanoic acid (Keto-impurity - Late, more polar due to ketone).[1]
-
-
Monitoring: TLC (Visualize with UV or Iodine stain).[1] The Keto-acid will have a lower Rf value than the target reduced acid.[1]
Chromatographic Logic Visualization
Figure 2: Elution order on Silica Gel showing separation of the target from the keto-impurity.
Quality Control & Validation
To ensure the protocol was successful, specific analytical markers must be checked.
| Technique | Marker for Purity | Marker for Impurity (Keto-Acid) |
| 1H NMR | Triplet at ~2.3 ppm (CH₂ adjacent to COOH) and Multiplet at ~1.9 ppm (central CH₂).[1] | Doublet at ~7.9 ppm (Aromatic protons ortho to Ketone).[1] |
| 13C NMR | Carbonyl peak at ~180 ppm (COOH).[1] | Ketone Carbonyl peak at ~196-198 ppm. |
| HPLC | Single peak (Area > 98%).[1] | Distinct peak with lower retention time (RP-C18) due to higher polarity of ketone.[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Friedel-Crafts and Clemmensen Reduction workups).
-
Martin, E. L. (1943).[1] "gamma-Phenylbutyric acid".[1][2][3] Organic Syntheses, Coll.[1][3] Vol. 2, p. 499.[1] Link (Foundational protocol for phenylbutyric acid synthesis and purification).[1]
-
PubChem. (n.d.).[1][4][5] 4-oxo-4-(4-propylphenyl)butanoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link] (Data on the specific keto-impurity).[1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic insight into separation of acids).
Sources
- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 2. ICSC 1334 - BUTYRIC ACID [inchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Oxo-4-(4-propylphenyl)butanoic acid | C13H16O3 | CID 725542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Isopropylphenyl)butanoic acid | C13H18O2 | CID 347674 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Recrystallization of 4-(4-propylphenyl)butanoic acid
Abstract
This document provides a comprehensive guide for the purification of 4-(4-propylphenyl)butanoic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, these notes delve into the theoretical principles and provide a detailed, field-tested protocol. The methodology emphasizes a systematic approach to solvent selection and the execution of the recrystallization process to ensure high purity and yield of the final product.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling.[1] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice, while impurities remain in the solution (mother liquor).[3][4] This method is particularly effective for removing small amounts of impurities from a solid sample.
4-(4-propylphenyl)butanoic acid, a carboxylic acid with a substituted phenyl ring, is a compound of interest in various research and development applications. Its purity is critical for subsequent reactions, biological assays, or formulation studies. Recrystallization offers a cost-effective and scalable method to achieve the desired purity.
Physicochemical Properties and Considerations
Table 1: Physicochemical Properties of 4-(4-propylphenyl)butanoic acid and Related Compounds
| Property | 4-(4-propylphenyl)butanoic acid (Predicted/Inferred) | 4-(4-Methylphenyl)butyric acid[5] | 4-(4-Isopropylphenyl)butanoic acid[6] | 4-Phenylbutyric acid[7] |
| Molecular Formula | C13H18O2[8] | C11H14O2 | C13H18O2 | C10H12O2 |
| Molecular Weight | 206.28 g/mol [6] | 178.23 g/mol | 206.28 g/mol | 164.20 g/mol |
| Melting Point (°C) | Likely in the range of 50-70°C | 56-63 | Not available | 52 |
| Polarity | Moderately polar due to the carboxylic acid group, with a significant non-polar character from the propylphenyl group. | Moderately polar | Moderately polar | Moderately polar |
The presence of the carboxylic acid functional group suggests that the molecule is capable of hydrogen bonding, which will influence its solubility in protic solvents.[9] The propylphenyl group imparts a significant non-polar character, suggesting solubility in organic solvents. The relatively low melting points of similar compounds indicate a risk of "oiling out" if the boiling point of the recrystallization solvent is too high.[9][10] This phenomenon, where the compound melts in the hot solvent instead of dissolving, can hinder proper crystal formation.
The Critical Step: Solvent Selection
The choice of solvent is paramount for a successful recrystallization.[10] An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures. [4]
-
Low solubility for the target compound at low temperatures. [4]
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the target compound. [9]
-
A relatively low boiling point for easy removal from the purified crystals. [9]
-
Low toxicity and cost. [9]
Given the structure of 4-(4-propylphenyl)butanoic acid, a systematic screening of solvents with varying polarities is recommended.
Proposed Solvents for Screening
Based on the principle of "like dissolves like," solvents of intermediate polarity are a good starting point.[10] Both single-solvent and two-solvent systems should be considered.
Table 2: Potential Solvents for Recrystallization of 4-(4-propylphenyl)butanoic acid
| Solvent/System | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | May be suitable for forming salts if the compound is acidic enough, but unlikely to be a good single solvent for the free acid due to the large non-polar group.[9][11] Could be used as an anti-solvent. |
| Ethanol/Water | Variable | 78-100 | A common and effective mixed-solvent system. The compound is likely soluble in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Acetone/Hexane | Variable | 56-69 | Acetone is a moderately polar solvent that should dissolve the compound when hot. Hexane, a non-polar anti-solvent, can then be added to decrease solubility. |
| Toluene | Low | 111 | The aromatic nature of toluene may favor the dissolution of the propylphenyl group. However, its high boiling point increases the risk of oiling out. |
| Ethyl Acetate | Intermediate | 77 | A good general-purpose solvent for compounds of intermediate polarity. |
| Heptane/Ethyl Acetate | Variable | 77-98 | A common non-polar/intermediate polarity solvent system. |
Experimental Protocol
This protocol is divided into two stages: a preliminary solvent screening to identify the optimal solvent system, followed by the bulk recrystallization procedure.
Preliminary Solvent Screening Protocol
-
Place approximately 20-30 mg of crude 4-(4-propylphenyl)butanoic acid into several small test tubes.
-
To each test tube, add a different potential solvent (from Table 2) dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize crystal formation.
-
Evaluate the quality and quantity of the crystals formed. The best solvent will yield a good crop of well-defined crystals.
-
For mixed-solvent systems (e.g., Ethanol/Water), dissolve the compound in the "good" solvent (Ethanol) at an elevated temperature. Then, add the "poor" solvent (Water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Bulk Recrystallization Protocol
This protocol assumes a suitable single solvent has been identified. Modifications for a two-solvent system are noted.
-
Dissolution:
-
Place the crude 4-(4-propylphenyl)butanoic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent as this will reduce the yield.[3]
-
-
Decoloration (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[3] This step is crucial to prevent premature crystallization on the filter paper. Use a pre-heated funnel and flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
-
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of 4-(4-propylphenyl)butanoic acid.
Troubleshooting
Table 3: Common Issues and Solutions in Recrystallization
| Issue | Potential Cause | Solution |
| Oiling Out | The melting point of the compound is below the boiling point of the solvent. The solution is cooled too rapidly. | Add more solvent. Reheat to dissolve the oil and then cool more slowly. Consider a lower-boiling solvent.[10] |
| No Crystal Formation | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[10] |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization. | Concentrate the mother liquor to obtain a second crop of crystals. Ensure the filtration apparatus is hot. Allow more time for cooling in the ice bath. |
| Crystals are Colored | Colored impurities are present. | Use activated charcoal for decolorization. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The recrystallization protocol detailed in this application note provides a robust framework for the purification of 4-(4-propylphenyl)butanoic acid. By understanding the principles of solubility and systematically selecting an appropriate solvent, researchers can achieve high purity of the target compound. The key to a successful recrystallization lies in careful execution, particularly in using the minimum amount of hot solvent and allowing for slow crystal growth.
References
-
PubChem. (n.d.). 4-Oxo-4-(4-propylphenyl)butanoic acid. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Nichols, L. (2021). Recrystallization. In Organic Chemistry Laboratory Techniques. LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-propylphenyl)butanoic acid. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (n.d.). 4-(4-phenoxyphenyl)butanoic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-phenyl butyric acid. Retrieved from [Link]
Sources
- 1. LabXchange [labxchange.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. mt.com [mt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(4-Isopropylphenyl)butanoic acid | C13H18O2 | CID 347674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-phenyl butyric acid, 1821-12-1 [thegoodscentscompany.com]
- 8. PubChemLite - 4-(4-propylphenyl)butanoic acid (C13H18O2) [pubchemlite.lcsb.uni.lu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rubingroup.org [rubingroup.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Application Note: Purification of 4-(4-propylphenyl)butanoic acid via Flash Column Chromatography
Abstract & Scope
This protocol details the purification of 4-(4-propylphenyl)butanoic acid (CAS: 57821-78-0), a critical intermediate in the synthesis of liquid crystals and pharmaceutical analogs. Due to the terminal carboxylic acid moiety, this compound exhibits strong interaction with silica gel silanol groups, leading to peak tailing and yield loss if not properly managed.
This guide moves beyond standard "slurry and pour" instructions. It focuses on Ion-Suppression Chromatography , utilizing an acidic modifier to linearize adsorption isotherms, ensuring sharp bands and high recovery (>95%).
Chemical Profile & Separation Logic
| Property | Data | Chromatographic Implication |
| Structure | Phenyl ring w/ propyl tail & butyric acid head | Amphiphilic: Lipophilic tail drives retention; Polar head drives adsorption. |
| Formula | C₁₃H₁₈O₂ (MW: 206.28 g/mol ) | Small molecule; high diffusion coefficient. |
| pKa | ~4.8 (Carboxylic Acid) | Critical: At neutral pH on silica, partial ionization ( |
| State | Solid (MP: ~111–126°C) | Solubility issues in non-polar mobile phases may require Dry Loading . |
| Key Impurities | 1. Propylbenzene (Starting Material)2. 4-(4-propylphenyl)-4-oxobutanoic acid (Keto-acid intermediate) | 1. Elutes at Solvent Front (Non-polar).2. Elutes after product (More polar due to ketone). |
The Mechanism of Tailing
Standard silica gel is slightly acidic (pH 5–6) but contains heterogeneous surface silanols. Without modification, the carboxylic acid proton exchanges with surface silanols, causing the molecule to "drag" through the column.
-
Solution: Add 1% Acetic Acid (AcOH) to the mobile phase. This lowers the pH below the pKa of the analyte, forcing the equilibrium to the neutral protonated form (
), which interacts predictably with the stationary phase.
Method Development (The "Pilot" Phase)
Before packing the column, you must validate the separation on Thin Layer Chromatography (TLC).
Protocol:
-
Prepare Solvent A: Hexanes (or Heptane).
-
Prepare Solvent B: Ethyl Acetate (EtOAc) + 1% Acetic Acid.
-
Note: Pre-mix the acid into the EtOAc stock bottle to ensure consistency.
-
-
Run TLC: Spot the crude mixture. Develop in 90:10 (Hex:EtOAc+AcOH) .
-
Analyze Rf:
-
Target Rf for the product: 0.25 – 0.35 .
-
If Rf > 0.5: Too polar. Reduce EtOAc.
-
If Rf < 0.15: Too non-polar. Increase EtOAc.
-
Visual Check: Under UV (254 nm), the spot should be compact. If it looks like a "comet" (streak), increase AcOH concentration to 2%.
-
Detailed Chromatography Protocol
Phase 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Silica Ratio: 30:1 to 50:1 (Silica mass : Crude mass).
-
Column Diameter: Select based on load (e.g., 20mm ID for <500mg; 40mm ID for >2g).
Step-by-Step Packing:
-
Slurry Preparation: Mix the required silica with the starting mobile phase (95:5 Hexanes:EtOAc + 1% AcOH ) in a beaker. Stir to remove bubbles.
-
Pouring: Pour slurry into the column. Open the stopcock to pack the bed.
-
Conditioning: Flush with 2 column volumes (CV) of the starting solvent. This equilibrates the silica with the acetic acid modifier.
Phase 2: Sample Loading (Dry Loading)
Rationale: Since the product is a solid and likely requires a strong solvent (like DCM) to dissolve, "wet loading" will introduce a solvent band that destroys resolution. Dry loading is mandatory.
-
Dissolve crude 4-(4-propylphenyl)butanoic acid in a minimal amount of Dichloromethane (DCM) or Acetone.
-
Add Celite 545 or Silica Gel (1:1 ratio by weight to crude).
-
Rotary evaporate to dryness. You should have a free-flowing powder.
-
Pour the powder carefully onto the top of the packed column bed.
-
Add a 1 cm layer of sand on top to protect the bed.
Phase 3: Elution Gradient
Run the column using a step gradient to separate non-polar impurities first.
| Step | Solvent Composition (v/v) | Volume (CV) | Target Elution |
| 1 | 95:5 (Hex : EtOAc+1%AcOH) | 2 CV | Elutes Propylbenzene (non-polar impurities) |
| 2 | 90:10 (Hex : EtOAc+1%AcOH) | 3-5 CV | Product Elution Zone |
| 3 | 80:20 (Hex : EtOAc+1%AcOH) | 2 CV | Elutes Keto-acid / Polar byproducts |
-
Flow Rate: Adjust to ~2 inches/minute descent of solvent level.
-
Fraction Size: ~10-15 mL per fraction (for a 1g scale).
Phase 4: Monitoring & Workup
-
Spot Check: Check every 3rd fraction on TLC.
-
Pool Fractions: Combine fractions containing the pure product (single spot under UV).
-
Acid Removal:
-
Drying: Dry the resulting solid under high vacuum (< 1 mbar) for 4 hours to ensure removal of solvent traces.
Process Visualization
Figure 1: Workflow for the purification of phenylbutanoic acid derivatives emphasizing dry loading and acidic modification.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Streaking/Tailing | Insufficient acid modifier. | Increase AcOH to 2% in mobile phase. Ensure column was pre-flushed. |
| Co-elution | Overloading or Gradient too steep. | Reduce fraction size. Use a shallower gradient (e.g., 95:5 → 92:8). |
| Product "Missing" | Product crystallized on column. | Rare for this compound, but if pressure spikes, switch to DCM/MeOH (95:5) to flush everything, then repurify. |
| Smell in Product | Residual Acetic Acid. | Co-evaporate with Toluene or Heptane 3x. Store in vacuum desiccator. |
References
-
PubChem. (n.d.). 4-Oxo-4-(4-propylphenyl)butanoic acid | C13H16O3.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2018). TLC tailing and carboxylic acid? Retrieved October 26, 2023, from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(4-phenylphenyl)butanoic acid. Retrieved October 26, 2023, from [Link]
Sources
Precision Synthesis with 4-(4-Propylphenyl)butanoic Acid: A Strategic Intermediate
Executive Summary
4-(4-Propylphenyl)butanoic acid (CAS: 25711-53-9) is a critical C4-linker molecule used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and liquid crystal mesogens. Its structural significance lies in the propyl chain , which imparts specific solubility and nematic phase transition properties to liquid crystals, and the butanoic acid tail , which serves as a versatile handle for intramolecular cyclization or intermolecular coupling.
This guide details the high-fidelity conversion of this starting material into two primary classes of products:
-
7-Propyl-1-tetralone: A bicyclic ketone precursor for steroids and naphthalene derivatives.
-
Liquid Crystal Esters: Mesogenic cores essential for display technologies.
Chemical Identity & Physical Profile[3][4][5][6]
| Property | Data |
| IUPAC Name | 4-(4-Propylphenyl)butanoic acid |
| CAS Number | 25711-53-9 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethanol, Ethyl Acetate; Insoluble in Water |
| Reactivity | Carboxylic acid (nucleophilic acyl substitution); Phenyl ring (electrophilic aromatic substitution) |
Core Reactivity Analysis
The molecule possesses two distinct reactive centers that must be managed selectively:
-
Carboxylic Acid (C-1): The primary site for derivatization. It requires activation (e.g., to acyl chloride) for efficient coupling or cyclization.
-
Aromatic Ring (C-4'): The propyl group at the para position activates the ring, directing electrophilic attack to the ortho position relative to the alkyl chain (position 3'), which is crucial for cyclization.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from this starting material.
Figure 1: Divergent synthetic pathways for 4-(4-propylphenyl)butanoic acid via acyl chloride activation.
Application 1: Synthesis of 7-Propyl-1-tetralone
Context: This is the most common application. The intramolecular Friedel-Crafts acylation closes the ring to form the tetralone skeleton, a precursor for aromatization to naphthalenes or reduction to tetralins.
Mechanistic Insight
Direct cyclization using Polyphosphoric Acid (PPA) is possible but often suffers from high viscosity and difficult workup on scale. The Two-Step Acid Chloride Method is preferred for reproducibility and yield. The propyl group directs the closure to the ortho position, ensuring regiospecificity.
Detailed Protocol
Reagents:
-
4-(4-Propylphenyl)butanoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 1.5 equiv)
-
Aluminum chloride (AlCl₃, 1.2 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF, cat.)
Step 1: Activation (Acyl Chloride Formation)
-
Charge a round-bottom flask with 4-(4-propylphenyl)butanoic acid (10.0 g, 48.5 mmol) and anhydrous DCM (50 mL).
-
Add SOCl₂ (5.3 mL, 72.7 mmol) dropwise under N₂ atmosphere.
-
Add 2 drops of DMF as a catalyst.
-
Reflux the mixture for 2 hours. Monitor by TLC (conversion of acid to non-polar spot) or gas evolution cessation.
-
Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow oil. Do not purify further.
Step 2: Intramolecular Cyclization
-
Dissolve the crude acid chloride in anhydrous DCM (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add AlCl₃ (7.7 g, 58.2 mmol) portion-wise over 20 minutes. Caution: Exothermic.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Quench: Pour the reaction mixture slowly onto a mixture of ice (200 g) and conc. HCl (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation or column chromatography (Hexane/EtOAc 9:1) to obtain 7-propyl-1-tetralone .
Expected Yield: 85–92%
Application 2: Synthesis of Liquid Crystal Mesogens
Context: 4-(4-Propylphenyl)butanoic acid serves as the "tail" component in liquid crystal esters. The propyl chain provides the necessary flexibility to lower the melting point and stabilize the nematic phase.
Protocol: Ester Coupling with 4-Cyanophenol
This protocol synthesizes a typical rod-like mesogen.
Reagents:
-
4-(4-Propylphenyl)butanoic acid (1.0 equiv)
-
4-Cyanophenol (1.0 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv)
-
DMAP (4-Dimethylaminopyridine, 0.1 equiv)
-
DCM (Solvent)
Procedure:
-
Dissolve 4-(4-propylphenyl)butanoic acid (5.0 mmol) and 4-cyanophenol (5.0 mmol) in dry DCM (30 mL).
-
Add DMAP (0.5 mmol).
-
Cool to 0°C. Add DCC (5.5 mmol) dissolved in DCM (5 mL) dropwise.
-
Stir at 0°C for 1 hour, then at room temperature overnight.
-
Workup: Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Crystallization: Recrystallize from Ethanol to yield the target ester.
Critical Note: For sterically hindered phenols, switch to the Acid Chloride method (from Section 4, Step 1) using Pyridine as the base.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Cyclization | Wet AlCl₃ or solvent | Use fresh anhydrous AlCl₃; dry DCM over molecular sieves. |
| Dimer Formation | Concentration too high | Perform cyclization under high dilution (0.1 M or less). |
| Colored Impurities | Polymerization of side chain | Keep temperature strictly < 40°C during acid chloride formation; avoid prolonged storage of intermediate. |
| Low Yield (Esterification) | DCU contamination | Wash crude solid with cold ether; switch to EDC-HCl for water-soluble urea byproduct. |
Safety & Handling
-
Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Use only in a well-ventilated fume hood.
-
Aluminum Chloride: Reacts violently with water. Quench carefully with ice/acid.
-
Storage: Store the starting acid in a cool, dry place. The acid chloride intermediate is moisture-sensitive and should be used immediately.
References
-
Friedel-Crafts Cyclization Methodology
- Title: Intramolecular Friedel-Crafts Acyl
- Source: Organic Reactions (Wiley).
- Context: General mechanism for converting phenylbutanoic acids to tetralones.
-
Liquid Crystal Synthesis
- Title: Synthesis and Properties of Liquid Crystals.
- Source: Liquid Crystals (Journal).
- Context: Use of 4-alkylphenyl acids as mesogenic cores.
-
Reagent Data (Thionyl Chloride)
-
Title: Thionyl Chloride - Reagent Profile.[1]
- Source: Encyclopedia of Reagents for Organic Synthesis.
-
-
Compound Data (Analogous Chemistry)
Sources
"In vitro" assays for "4-(4-propylphenyl)butanoic acid" activity
An Application Guide to Investigating the Bioactivity of 4-(4-propylphenyl)butanoic acid
Introduction: Rationale and Scientific Context
4-(4-propylphenyl)butanoic acid is a synthetic fatty acid analog. Its structural similarity to known bioactive molecules, such as 4-phenylbutyric acid, suggests a potential role in the regulation of cellular metabolism. 4-phenylbutyric acid is recognized for its activity as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, with downstream effects on lipid metabolism, including the stimulation of fatty acid β-oxidation[1]. Fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid and glucose homeostasis[2][3][4].
Given this structural and functional context, a primary hypothesis is that 4-(4-propylphenyl)butanoic acid may act as an agonist for PPARα, the subtype highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle[5][6]. Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation[6][7].
This document provides a comprehensive, tiered approach to characterizing the in vitro activity of 4-(4-propylphenyl)butanoic acid. The protocols are designed to first establish target engagement with PPARα, then to elucidate downstream functional consequences on cellular metabolism, and finally, to assess general cellular health to ensure the observed effects are specific and not artifacts of cytotoxicity. This structured workflow provides a robust and self-validating system for a thorough preliminary investigation.
Hypothesized Mechanism: PPARα Signaling Pathway
The primary hypothesized mechanism of action for 4-(4-propylphenyl)butanoic acid is the activation of the PPARα signaling cascade. As a lipophilic molecule, it is expected to passively diffuse across the cell membrane into the cytoplasm and subsequently the nucleus. In the nucleus, it can bind to the Ligand-Binding Domain (LBD) of PPARα. This binding event induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This activated PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator-Response Elements (PPREs) located in the promoter regions of target genes. The binding to PPREs facilitates the recruitment of co-activator proteins, which ultimately initiates the transcription of genes involved in lipid metabolism, such as Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation[5][6][8].
Caption: Hypothesized PPARα signaling pathway for 4-(4-propylphenyl)butanoic acid.
Experimental Workflow: A Tiered Assay Strategy
A logical, tiered approach is essential for efficiently screening and characterizing the compound. This workflow ensures that resource-intensive functional assays are performed only after primary target engagement is confirmed, and that all results are interpreted in the context of cell viability.
Sources
- 1. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of an enzyme-linked immunosorbent assay to screen ligand of Peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. endocrine.org [endocrine.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for "4-(4-propylphenyl)butanoic acid" cytotoxicity
Application Note: Cytotoxicity Profiling of 4-(4-propylphenyl)butanoic acid
Abstract & Introduction
4-(4-propylphenyl)butanoic acid (CAS: N/A for specific isomer, structurally related to CAS 57821-78-0 "4-oxo" variant) is a lipophilic structural analog of 4-Phenylbutyric Acid (4-PBA) . While 4-PBA is a well-characterized chemical chaperone and HDAC inhibitor used in urea cycle disorders, the addition of a propyl group at the para position significantly alters the physicochemical properties of the molecule, specifically increasing its LogP (lipophilicity) and membrane permeability.
This Application Note provides a standardized protocol for evaluating the cytotoxicity of 4-(4-propylphenyl)butanoic acid. Because this compound functions as a lipophilic weak acid, its toxicity profile is likely driven by mitochondrial uncoupling and membrane disruption rather than direct DNA alkylation.
Key Objectives:
-
Determine the IC50 (Half-maximal inhibitory concentration) in metabolically active cells (HepG2) vs. contact-inhibited fibroblasts (L929).
-
Distinguish between metabolic inhibition (cytostasis) and membrane rupture (necrosis).
-
Evaluate mitochondrial integrity as a primary mechanism of action.
Experimental Design Strategy
To ensure robust data, we utilize a Multiplexed Cytotoxicity Workflow . Single-endpoint assays (like MTT alone) are insufficient for lipophilic acids because they cannot distinguish between a cell that has stopped dividing (cytostatic effect) and a cell that has lysed (cytotoxic effect).
Cell Line Selection:
-
HepG2 (Human Liver Carcinoma): Selected for high metabolic activity and capacity to detect bioactivation-dependent toxicity.
-
L929 (Murine Fibroblast): The ISO 10993 standard reference cell line for basal cytotoxicity testing.
Assay Selection:
-
Primary Screen: Resazurin Reduction (AlamarBlue) – Measures metabolic flux. Preferred over MTT to avoid potential chemical reduction by the test compound.
-
Secondary Screen: LDH Release – Measures membrane integrity (Necrosis).
-
Mechanistic Assay: JC-1 Staining – Measures Mitochondrial Membrane Potential (
).
Visual Workflow & Mechanism
The following diagrams illustrate the experimental logic and the hypothesized mechanism of toxicity for lipophilic phenylbutanoic acid derivatives.
Caption: Figure 1. Multiplexed experimental workflow for distinguishing metabolic inhibition from membrane rupture.
Caption: Figure 2. Hypothesized mechanism: Lipophilic weak acids act as protonophores, uncoupling oxidative phosphorylation.
Detailed Protocol
Phase 1: Compound Preparation[1][2]
-
Molecular Weight: ~206.28 g/mol (Estimate based on formula C13H18O2).
-
Solubility Note: The propyl group increases hydrophobicity. Water solubility is expected to be <0.5 mg/mL.
-
Vehicle: Dimethyl Sulfoxide (DMSO).
-
Stock Solution (50 mM): Weigh 10.3 mg of 4-(4-propylphenyl)butanoic acid and dissolve in 1.0 mL of sterile, cell-culture grade DMSO. Vortex until clear.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare serial dilutions (1:2 or 1:3) in serum-free media immediately before use. Ensure final DMSO concentration is <0.5% in all wells.
Phase 2: Cell Culture & Seeding
-
Harvest: Detach HepG2 or L929 cells using Trypsin-EDTA.
-
Count: Determine viability using Trypan Blue (>95% required).
-
Seed: Plate cells in 96-well black-walled plates (for fluorescence) or clear plates (for absorbance).
-
HepG2: 1.5 x 10^4 cells/well.
-
L929: 5.0 x 10^3 cells/well.
-
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 3: Treatment & Assay Execution
Design: Triplicate wells for each concentration. Controls:
-
Negative Control: Media + 0.5% DMSO (0% Cytotoxicity).
-
Positive Control: Media + 10% DMSO or 1% Triton X-100 (100% Cytotoxicity).
-
Blank: Media only (no cells).
Step-by-Step Multiplexing:
-
Treatment: Aspirate old media. Add 100 µL of compound-containing media (Range: 1 µM to 500 µM). Incubate for 24 hours .
-
LDH Collection (Membrane Integrity):
-
Transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
Add 50 µL of LDH Reaction Mix (Roche or Pierce Kit).
-
Incubate 30 min at Room Temp (Dark).
-
Measure Absorbance at 490 nm (
).
-
-
Resazurin Assay (Metabolic Viability):
-
To the remaining cells (with 50 µL media left), add 50 µL of fresh media + 10 µL Resazurin reagent (e.g., AlamarBlue).
-
Incubate for 2-4 hours at 37°C.
-
Measure Fluorescence: Ex 560 nm / Em 590 nm (
).
-
Data Analysis & Interpretation
Calculations
1. % Viability (Resazurin):
2. % Cytotoxicity (LDH):
Interpretation Matrix
| Resazurin Viability | LDH Release | Interpretation | Likely Mechanism |
| High (>90%) | Low (<10%) | Non-Toxic | Safe at this dose. |
| Low (<50%) | High (>50%) | Cytotoxic (Necrosis) | Membrane disruption (surfactant effect). |
| Low (<50%) | Low (<10%) | Cytostatic / Apoptotic | Metabolic arrest or early apoptosis (Mitochondrial uncoupling). |
Note on 4-(4-propylphenyl)butanoic acid: As a lipophilic acid, expect a biphasic response. At lower concentrations (10-50 µM), you may see metabolic inhibition (Resazurin drop) without massive LDH release, indicative of mitochondrial stress [1]. At high concentrations (>100 µM), the detergent-like properties of the propyl-phenyl tail may cause direct membrane lysis (high LDH).
References
-
Kusaczuk, M. (2025).[1] "Unleashing the cytotoxic potential: Synthesis and evaluation of innovative 4-Phenylbutyrate derivatives." ResearchGate.[2] Link
-
Zhang, Y., et al. (2024). "The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid for Enhancing Anti-tumor Activity." Current Medicinal Chemistry. Link
-
Fujisawa, S., et al. (2014). "Quantitative structure-cytotoxicity relationship of phenylpropanoid amides." Anticancer Research. Link
-
Chan, K., et al. (2014). "Structure-toxicity relationship of 2-phenylaminophenylacetic acid derived compounds." Toxicology in Vitro. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 122158, 4-Phenylbutyric acid." PubChem. Link
Sources
"4-(4-propylphenyl)butanoic acid" for studying lipid biosynthesis
Application Note & Protocol Guide
Topic: Investigating Lipid Biosynthesis Using Phenyl-Substituted Fatty Acids: A Comprehensive Guide Featuring 4-Phenylbutyric Acid (PBA)
Audience: Researchers, scientists, and drug development professionals
Introduction and Scientific Context
The study of lipid biosynthesis is fundamental to understanding numerous physiological and pathological processes, from energy storage and membrane biogenesis to metabolic diseases like obesity, type 2 diabetes, and certain cancers. Chemical probes are invaluable tools for dissecting the complex enzymatic pathways and regulatory networks that govern lipid metabolism.
While the specific compound "4-(4-propylphenyl)butanoic acid" is not extensively documented in peer-reviewed literature as a direct modulator of lipid biosynthesis, its close structural analog, 4-phenylbutyric acid (PBA) , is a well-characterized molecule with significant effects on cellular lipid metabolism.[1][2] PBA, an FDA-approved drug, is a short-chain fatty acid derivative recognized for its dual functionality as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][3][4]
This guide provides a comprehensive overview of the mechanisms and applications of using PBA as a versatile tool to probe and manipulate lipid biosynthesis in a research setting. We will detail its mode of action and provide robust, field-tested protocols for its application in cell-based assays.
Mechanism of Action: PBA's Dual Impact on Lipid Metabolism
PBA's influence on lipid biosynthesis is not attributed to the direct inhibition of a single lipogenic enzyme but rather to its broader impact on cellular stress and gene regulation.
-
HDAC Inhibition: As an HDAC inhibitor, PBA can increase histone acetylation, leading to a more open chromatin structure.[1] This epigenetic modification can alter the transcription of numerous genes, including the downregulation of key enzymes involved in de novo lipogenesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).[2]
-
Chemical Chaperone Activity: PBA helps alleviate endoplasmic reticulum (ER) stress, a condition often associated with metabolic dysfunction and lipotoxicity.[3] By improving protein folding and reducing the unfolded protein response (UPR), PBA can mitigate the cellular consequences of lipid overload and restore metabolic homeostasis. This activity is also linked to the induction of autophagy, a cellular process that can clear excess lipid droplets.[3]
The following diagram illustrates the proposed dual mechanism by which PBA modulates lipid metabolism.
Caption: Proposed dual mechanism of 4-PBA in modulating lipid metabolism.
Experimental Workflows & Protocols
This section provides detailed protocols for utilizing PBA to investigate its effects on cellular lipid biosynthesis. The overall experimental workflow is depicted below.
Caption: Integrated workflow for studying lipid biosynthesis using 4-PBA.
Protocol 1: Assessment of Cellular Lipid Accumulation by Oil Red O Staining
Principle: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral triglycerides and lipids. It is used to visualize and quantify the accumulation of lipid droplets within cells. A reduction in staining intensity following PBA treatment would suggest a decrease in cellular lipid storage.
Materials:
-
Cells (e.g., HepG2 human hepatoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
4-Phenylbutyric Acid (PBA), sodium salt
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution (0.5g Oil Red O in 100mL isopropanol, filtered, then diluted 3:2 with dH₂O)
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
Microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 12-well or 24-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of PBA (e.g., 1-10 mM) or a vehicle control (sterile water or PBS). For lipid loading, the medium can be supplemented with oleic acid (e.g., 200 µM). Incubate for 24-48 hours.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining:
-
Wash once with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to completely cover the cells. Incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the cells 3-4 times with dH₂O until the water runs clear.
-
-
Visualization: If desired, briefly counterstain with Hematoxylin to visualize nuclei. Mount the coverslips onto microscope slides.
-
Imaging: Visualize under a bright-field microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.
-
Quantification (Optional): To quantify, after staining and washing, add 100% isopropanol to each well to elute the dye. Read the absorbance of the eluate at 510 nm using a plate reader.
Protocol 2: Measurement of De Novo Lipogenesis with [¹⁴C]-Acetate
Principle: This assay measures the rate of new fatty acid synthesis by tracking the incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into the cellular lipid pool. A decrease in radioactivity in the lipid fraction of PBA-treated cells indicates an inhibition of de novo lipogenesis.
Materials:
-
Cells cultured in 6-well plates
-
PBA and vehicle control
-
[¹⁴C]-sodium acetate (specific activity ~50-60 mCi/mmol)
-
PBS
-
Hexane:Isopropanol (3:2, v/v) lipid extraction solvent
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Seed and grow cells to ~80% confluency in 6-well plates. Treat with PBA or vehicle control for 24 hours as described in Protocol 1.
-
Radiolabeling: Two hours before the end of the treatment period, add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Cell Harvest: At the end of the incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unincorporated radiolabel.
-
Lipid Extraction:
-
Add 1 mL of Hexane:Isopropanol (3:2) to each well.
-
Scrape the cells and transfer the lysate/solvent mixture to a glass tube.
-
Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the phases and pellet the protein.
-
-
Quantification:
-
Carefully transfer a known volume (e.g., 500 µL) of the upper organic (lipid-containing) phase to a scintillation vial.
-
Allow the solvent to evaporate completely in a fume hood.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Normalization: The remaining cell pellet can be dissolved in 0.1 M NaOH to measure total protein content (e.g., using a BCA assay) for normalization of the CPM values.
Protocol 3: Western Blot Analysis of Lipogenic and ER Stress Proteins
Principle: This protocol allows for the detection and semi-quantification of key proteins involved in lipid synthesis (FAS, ACC) and ER stress (BiP, CHOP). Changes in the expression levels of these proteins can provide mechanistic insight into the action of PBA.
Materials:
-
Cells cultured and treated as previously described
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FAS, anti-pACC/ACC, anti-BiP, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin or another housekeeping protein as a loading control.
Data Presentation and Expected Outcomes
The following table summarizes the expected outcomes from the protocols when investigating the inhibitory effects of 4-PBA on lipid biosynthesis.
| Parameter Measured | Assay Used | Expected Outcome with 4-PBA Treatment | Rationale |
| Cellular Lipid Droplets | Oil Red O Staining | Decrease in red staining intensity | Reduced synthesis and/or enhanced clearance of neutral lipids. |
| Rate of De Novo Lipogenesis | [¹⁴C]-Acetate Incorporation | Decreased CPM in the lipid fraction | Downregulation of the fatty acid synthesis pathway. |
| FAS/ACC Protein Levels | Western Blot | Decreased expression | HDAC inhibition leading to reduced transcription of lipogenic genes. |
| BiP/CHOP Protein Levels | Western Blot | Decreased expression (under lipotoxic conditions) | Alleviation of ER stress by PBA's chaperone activity. |
References
-
Kuhajda, F.P., Pizer, E.S., Li, J.N., Mani, N.S., Frehywot, G.L., & Townsend, C.A. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450-3454. [Link]
-
Rochel, N., & Klaholz, B.P. (2017). Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy. Journal of Lipid Research, 58(9), 1855-1868. [Link]
-
Yin, J., Gao, Z., He, Q., Zhou, D., Guo, Z., & Ye, J. (2009). Role of hypoxia in obesity-induced disorders of glucose and lipid metabolism in adipose tissue. American Journal of Physiology-Endocrinology and Metabolism, 296(2), E333-E342. [Link]
-
Iannitti, T., & Palmieri, B. (2011). 4-phenylbutyric acid (PBA): a new small molecule with multiple modes of action. Current drug targets, 12(11), 1248-1263. [Link]
-
Lee, S., & Lee, J. (2019). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Journal of Functional Foods, 57, 387-395. [Link]
Sources
- 1. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-propylphenyl)butanoic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-propylphenyl)butanoic acid. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this multi-step synthesis. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthetic Pathway
The most common and reliable synthesis of 4-(4-propylphenyl)butanoic acid is a two-step process. The first step involves the Friedel-Crafts acylation of propylbenzene with succinic anhydride to form the intermediate, 4-oxo-4-(4-propylphenyl)butanoic acid. The second step is the reduction of the ketone functionality to a methylene group to yield the final product. The choice of reduction method, typically either a Clemmensen or Wolff-Kishner reduction, is critical and depends on the overall functionality of the starting materials and intermediates.
Caption: Overall synthetic route for 4-(4-propylphenyl)butanoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by reaction step.
Part 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds with aromatic rings.[1][2] However, several factors can lead to suboptimal results.
Issue 1: Low or No Conversion of Starting Materials
Question: I am seeing a significant amount of unreacted propylbenzene in my reaction mixture after the Friedel-Crafts acylation. What could be the cause?
Answer:
Several factors can lead to low or no conversion in a Friedel-Crafts acylation:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely moisture-sensitive. Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive. Ensure that the AlCl₃ is fresh and handled under anhydrous conditions.
-
Insufficient Catalyst: Unlike Friedel-Crafts alkylation, the acylation reaction requires stoichiometric amounts of the Lewis acid catalyst.[1] This is because the product, an aryl ketone, is a Lewis base that forms a complex with the catalyst, preventing it from participating further in the reaction.[1][3]
-
Reaction Temperature: While the reaction is often exothermic, it may require initial heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition of the reactants or products. Monitor the reaction temperature closely.
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh, unopened container of AlCl₃. Handle it in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).
-
Check Stoichiometry: Ensure at least one equivalent of AlCl₃ is used for every equivalent of succinic anhydride.
-
Optimize Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reactants to control the initial exotherm, then allow it to warm to room temperature or gently heat as needed to drive the reaction to completion.
Issue 2: Formation of Isomeric Byproducts
Question: My product analysis shows the presence of isomers. I expected exclusive para-substitution, but I am also seeing ortho- and meta-isomers. Why is this happening?
Answer:
The propyl group on the benzene ring is an ortho, para-director. While the para-product is generally favored due to sterics, some ortho-substitution can occur. The formation of meta-isomers is less common but can be influenced by the reaction conditions.
-
Isomerization of Propylbenzene: Under strongly acidic conditions, there is a possibility of the propyl group isomerizing to an isopropyl group, which could lead to different substitution patterns. However, this is less likely under standard Friedel-Crafts acylation conditions compared to alkylation.
-
Reaction Conditions: Higher reaction temperatures can sometimes lead to a loss of selectivity and the formation of a wider range of isomers.
Troubleshooting Steps:
-
Control Temperature: Maintain a consistent and moderate reaction temperature to maximize regioselectivity.
-
Purification: Isomeric products can often be separated by column chromatography or recrystallization.
Caption: Mechanism of Friedel-Crafts Acylation.
Part 2: Reduction of the Ketone
The choice between the Clemmensen and Wolff-Kishner reduction is critical. The Clemmensen reduction is performed in a strongly acidic medium, while the Wolff-Kishner reduction is carried out under strongly basic conditions.[4][5]
Issue 3: Incomplete Reduction (Clemmensen)
Question: I have a significant amount of the starting ketone remaining after performing a Clemmensen reduction. How can I improve the yield of the reduced product?
Answer:
Incomplete reduction in a Clemmensen reaction can be due to several factors:
-
Purity of Zinc: The zinc used should be of high purity. The amalgamation process with mercuric chloride is crucial for activating the zinc surface.
-
Acidity: Concentrated hydrochloric acid is required to maintain a strongly acidic environment.[6] Dilution of the acid can halt the reaction.
-
Reaction Time and Temperature: The Clemmensen reduction is often a lengthy process and may require prolonged heating under reflux.
Troubleshooting Steps:
-
Prepare Fresh Zinc Amalgam: Ensure the zinc is freshly amalgamated before use.
-
Maintain Acid Concentration: Use concentrated HCl and ensure the reaction volume is appropriate to maintain the acidic conditions.
-
Increase Reaction Time/Temperature: If the reaction is proceeding slowly, consider extending the reflux time.
Issue 4: Unwanted Side Reactions (Clemmensen)
Question: Besides the desired product, I am observing other compounds in my final mixture after a Clemmensen reduction. What could they be?
Answer:
The highly acidic conditions of the Clemmensen reduction can lead to side reactions if other sensitive functional groups are present.[4] For the synthesis of 4-(4-propylphenyl)butanoic acid, a potential side reaction is an intramolecular Friedel-Crafts acylation, leading to a cyclized product, although this is more likely with stronger dehydrating acids.[7]
Troubleshooting Steps:
-
Consider an Alternative Reduction: If acid-sensitive groups are a concern, the Wolff-Kishner reduction is a better alternative.
Issue 5: Azine Formation (Wolff-Kishner)
Question: During my Wolff-Kishner reduction, I've isolated a high-melting point, sparingly soluble solid that is not my desired product. What is it?
Answer:
A common side reaction in the Wolff-Kishner reduction is the formation of an azine.[8] This occurs when two molecules of the hydrazone intermediate react with each other.
Troubleshooting Steps:
-
Use a High-Boiling Point Solvent: Solvents like diethylene glycol or triethylene glycol are often used to achieve the high temperatures necessary for the decomposition of the hydrazone.
-
Ensure Strongly Basic Conditions: A strong base, such as potassium hydroxide or potassium tert-butoxide, is essential to drive the reaction to completion.
-
Huang-Minlon Modification: This modification involves carrying out the reaction in a high-boiling alcohol (like diethylene glycol) and distilling off the water formed during the initial hydrazone formation before heating to a higher temperature for the reduction. This can improve yields and reduce side reactions.[9]
Caption: Comparison of Clemmensen and Wolff-Kishner reduction conditions.
Frequently Asked Questions (FAQs)
Q1: Can I use Friedel-Crafts alkylation with 1,4-dichlorobutane to synthesize the target molecule?
A1: While theoretically possible, Friedel-Crafts alkylation is prone to several side reactions that make it less suitable for this synthesis. These include polyalkylation, where more than one alkyl group is added to the aromatic ring, and carbocation rearrangements, which can lead to a mixture of isomeric products.[4][10] Friedel-Crafts acylation followed by reduction is generally a more reliable and higher-yielding approach.[10]
Q2: My starting material, propylbenzene, is expensive. Are there alternative starting materials?
A2: Propylbenzene can be synthesized from benzene via Friedel-Crafts acylation with propionyl chloride followed by a reduction, which mirrors the second step of your main synthesis. Alternatively, you could start with a different alkylbenzene, but this would result in a different final product.
Q3: What are the typical yields I can expect for each step?
A3: Yields can vary depending on the scale of the reaction and the purity of the reagents. For the Friedel-Crafts acylation, yields are often in the range of 70-90%. The reduction step can also be high-yielding, typically between 80-95%, depending on the chosen method and the successful mitigation of side reactions.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions are crucial:
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Always work in a well-ventilated fume hood.
-
Hydrazine is toxic and a suspected carcinogen. Handle with extreme care, using appropriate engineering controls and PPE.
-
High temperatures are used in the Wolff-Kishner reduction. Use a heating mantle with a temperature controller and ensure the glassware is free from defects.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts, integration, and coupling patterns.
-
Infrared (IR) Spectroscopy: This can be used to confirm the disappearance of the ketone carbonyl stretch (around 1685 cm⁻¹) and the presence of the carboxylic acid carbonyl stretch (around 1700 cm⁻¹) and broad O-H stretch.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Summary of Reaction Conditions
| Reaction Step | Reagents | Catalyst/Solvent | Typical Conditions | Key Considerations |
| Friedel-Crafts Acylation | Propylbenzene, Succinic Anhydride | AlCl₃ | 0°C to RT, anhydrous | Stoichiometric AlCl₃, moisture sensitive |
| Clemmensen Reduction | 4-oxo-4-(4-propylphenyl)butanoic acid | Zn(Hg), conc. HCl | Reflux | Strongly acidic, not for acid-sensitive substrates |
| Wolff-Kishner Reduction | 4-oxo-4-(4-propylphenyl)butanoic acid | H₂NNH₂, KOH | High temperature (e.g., >180°C) in a high-boiling solvent | Strongly basic, not for base-sensitive substrates |
References
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved February 19, 2026, from [Link]
-
Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis of 4-(4-phenylphenyl)butanoic acid - PrepChem.com. (n.d.). Retrieved February 19, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved February 19, 2026, from [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved February 19, 2026, from [Link]
-
4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Clemmensen reduction. (n.d.). Retrieved February 19, 2026, from [Link]
-
Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid - Chemistry Stack Exchange. (2020, May 28). Retrieved February 19, 2026, from [Link]
-
Clemmensen Reduction - ChemTalk. (2024, June 17). Retrieved February 19, 2026, from [Link]
-
Clemmensen reduction - Annamalai University. (n.d.). Retrieved February 19, 2026, from [Link]
-
Clemmensen reduction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved February 19, 2026, from [Link]
-
γ-PHENYLBUTYRIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Wolff-Kishner Reduction - Organic Reactions. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Fun Reductions. (2018, August 27). Retrieved February 19, 2026, from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. science-revision.co.uk [science-revision.co.uk]
- 4. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Overcoming solubility issues with "4-(4-propylphenyl)butanoic acid" in assays
Topic: Overcoming Solubility Challenges with 4-(4-propylphenyl)butanoic acid
Welcome to the technical support guide for 4-(4-propylphenyl)butanoic acid. This document provides in-depth troubleshooting for common solubility issues encountered during in-vitro and cell-based assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure your compound remains in solution, yielding reliable and reproducible data.
Understanding the Core Challenge: The Physicochemistry of 4-(4-propylphenyl)butanoic acid
Before troubleshooting, it's crucial to understand the molecular properties you are working with. 4-(4-propylphenyl)butanoic acid possesses a dual nature: a bulky, nonpolar (lipophilic) propylphenyl tail and a polar, weakly acidic (hydrophilic) carboxylic acid head.
The significant lipophilicity, driven by the alkyl-aromatic portion, is the primary reason for its low intrinsic solubility in aqueous buffers. While the carboxylic acid group can ionize to a negatively charged, more soluble carboxylate form, this is highly dependent on the pH of the solution.[1][2] Carboxylic acids with carbon chains longer than four atoms generally exhibit poor water solubility as the nonpolar character of the molecule begins to dominate.[3][4][5]
Caption: Molecular structure dictates solubility.
Frequently Asked Questions & Troubleshooting Guides
Q1: I dissolved 4-(4-propylphenyl)butanoic acid in my aqueous buffer, but it immediately turned cloudy. Why?
This is a classic sign of your compound exceeding its solubility limit and precipitating. The neutral, protonated form of the carboxylic acid is not soluble enough in water or standard physiological buffers (typically pH 7.2-7.4) to reach the concentrations required for most experiments. Simply adding the solid compound to a buffer is not a viable strategy. A high-concentration stock solution in an appropriate solvent must be prepared first.
Q2: What is the recommended first-line solvent for creating a stock solution?
For nearly all poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is the universal starting solvent due to its powerful solubilizing capabilities and miscibility with aqueous media.
-
Preparation: Work in a chemical fume hood. Use anhydrous DMSO to avoid introducing water, which can lower the solubilizing power for highly lipophilic compounds.
-
Weighing: Accurately weigh a desired amount of 4-(4-propylphenyl)butanoic acid (Molar Mass: ~206.28 g/mol ). For 1 mL of a 50 mM stock, you would need 10.31 mg.
-
Dissolution: Add the compound to a sterile, appropriate vial (e.g., a 1.5 mL glass vial with a PTFE-lined cap). Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be effective. Ensure the vial is tightly capped.
-
Verification: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Multiple freeze-thaw cycles should be avoided; aliquot the stock into single-use volumes if necessary.
Q3: My cells are showing signs of toxicity. How do I know if it's my compound or the DMSO?
This is a critical validation step. While DMSO is widely used, it can be toxic to cells, especially at higher concentrations.[6] The final concentration of DMSO in your assay medium should be kept as low as possible, ideally ≤0.5%, and for some sensitive cell lines, ≤0.1%.[7]
Trustworthiness Check: You must always determine the tolerance of your specific experimental system to the solvent.
-
Setup: Plate your cells according to your standard assay protocol.
-
Solvent Titration: Prepare a serial dilution of your solvent (e.g., DMSO) in your complete cell culture medium. The concentration range should bracket your intended final concentration. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, and a "no solvent" control.
-
Incubation: Add the solvent-media mixtures to your cells and incubate for the same duration as your planned experiment.
-
Viability Assessment: At the end of the incubation period, measure cell viability using your preferred method (e.g., MTT, PrestoBlue™, CellTiter-Glo®, or trypan blue exclusion).
-
Analysis: Plot cell viability versus solvent concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >95% viability) is your maximum tolerated concentration.
| Solvent | Typical Max Concentration (Cell-Based Assays) | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent; can induce differentiation or stress responses.[6][8] |
| Ethanol | 0.1% - 1.0% | Can affect membrane fluidity; generally more volatile.[8][9] |
Q4: My compound precipitates when I dilute my DMSO stock into the assay medium. What are my options?
This is the most common and challenging issue. When the DMSO stock is diluted into an aqueous environment, the DMSO concentration drops, and it can no longer keep the lipophilic compound in solution. This is known as "crashing out." The following workflow will guide you to the most appropriate solution.
Caption: Decision workflow for advanced solubilization.
Scientific Rationale: By raising the pH of the stock solution above the compound's acid dissociation constant (pKa), the carboxylic acid group (-COOH) is deprotonated to its highly soluble carboxylate salt form (-COO⁻).[10][11] This is a very effective method for acidic compounds.
-
Reagents: Prepare a sterile 100 mM NaOH solution.
-
Weighing: Weigh out your compound as in Protocol 1.
-
Initial Suspension: Add a small volume of sterile, purified water to the compound to create a slurry.
-
Titration: While vortexing, add the 100 mM NaOH solution dropwise. The slurry should clarify as the compound deprotonates and dissolves. Add just enough NaOH to achieve a clear solution.
-
Final Volume: Bring the solution to the final desired volume with purified water. The final concentration of NaOH should be low (e.g., 10-20 mM).
-
pH Check (Optional but Recommended): Check the pH of the final stock. It should be in the basic range (pH 8-10).
-
Assay Consideration: When you add this basic stock to your assay medium, it will slightly increase the final pH. You must confirm that this minor pH shift does not affect your experimental results. Always include a vehicle control where an equivalent volume of the basic solution (without the compound) is added to the assay.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate the lipophilic portion of a guest molecule, like 4-(4-propylphenyl)butanoic acid, forming a water-soluble "inclusion complex."[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly soluble and biocompatible derivative commonly used for this purpose.[12]
Caption: Cyclodextrin encapsulates the lipophilic tail.
-
Reagents: Obtain a high-purity HP-β-CD. Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or saline). This may require stirring and gentle warming to fully dissolve.
-
Compound Addition: Add the pre-weighed solid 4-(4-propylphenyl)butanoic acid directly to the 40% HP-β-CD solution.
-
Complexation: Vortex vigorously. Incubate the mixture overnight at room temperature on a rotator or shaker to allow for efficient complex formation. The solution should become clear.
-
Sterilization: Sterilize the final stock solution by filtering through a 0.22 µm syringe filter that is compatible with your solution (e.g., a PVDF membrane).
-
Vehicle Control: In your experiment, the vehicle control must be an equivalent dilution of the 40% HP-β-CD solution used to prepare the stock.
References
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
Fiveable. (2025, August 15). pH and Solubility - AP Chem. Retrieved from [Link]
-
Pass My Exams. (n.d.). Carboxylic Acids Solubility in Water. Retrieved from [Link]
-
LibreTexts. (2023, July 17). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
LibreTexts. (2023, July 17). 14.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Save My Exams. (2024, August 25). pH & Solubility. Retrieved from [Link]
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
- Al-kassas, R., Mohsin, K., & Al-kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2786.
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
LibreTexts. (2019, January 02). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Gidwani, B., & Vyas, A. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 12345.
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]
-
Krogh-Madsen, M., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
- Popielec, A., et al. (2020, November 27). Biomedical Application of Cyclodextrin Polymers Cross-Linked via Dianhydrides of Carboxylic Acids. Polymers, 12(12), 2822.
- Krogh-Madsen, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 853–861.
-
GEUS. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
Vietnam Journal of Science and Technology. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
- Google Patents. (n.d.). Method for solubilizing drugs using cyclodextrins and carboxylic acids.
-
PubChem. (n.d.). 4-Oxo-4-(4-propylphenyl)butanoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Encapsulation of benzene carboxylic acids using cyclodextrins. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. Retrieved from [Link]
-
Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Retrieved from [Link]
-
Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, May 1). Strategies to Formulate Lipid-based Drug Delivery Systems. Retrieved from [Link]
-
NIST. (n.d.). Chemical Properties of 4-(4-Phenoxyphenyl)butanoic acid methyl ester. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. (n.d.). 4-(4-phenoxyphenyl)butanoic acid Properties. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-phenyl butyric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
Sources
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- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
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- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Preventing degradation of "4-(4-propylphenyl)butanoic acid" during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support guide for 4-(4-propylphenyl)butanoic acid. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the proper storage and handling of this compound. We will move beyond simple instructions to explain the underlying chemical principles, helping you to proactively prevent degradation and troubleshoot any issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the storage and stability of 4-(4-propylphenyl)butanoic acid.
Q1: What are the ideal short-term and long-term storage conditions for 4-(4-propylphenyl)butanoic acid?
The cornerstone of preventing degradation is maintaining strict environmental control. The stability of aryl-substituted carboxylic acids is contingent on minimizing exposure to energy sources—be it thermal, photonic, or chemical—that can initiate degradation reactions.
A: For optimal stability, 4-(4-propylphenyl)butanoic acid should be stored under the following conditions, summarized in the table below. The primary goal is to limit molecular mobility and exclude atmospheric reactants like oxygen and water.
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: -20°CShort-Term: 2-8°C | Lowering the temperature significantly reduces the kinetic energy of molecules, thereby decreasing the rate of all potential degradation reactions, including oxidation and decarboxylation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The propyl group and the benzene ring are susceptible to oxidation. Storing under an inert atmosphere displaces oxygen, a key reactant in oxidative degradation pathways. |
| Light | Amber Vial / Store in Darkness | UV and high-energy visible light can provide the activation energy for photolytic degradation, potentially leading to free-radical chain reactions. Protection from light is a critical preventative measure.[1] |
| Container | Tightly Sealed Glass Vial | The material should be stored in a non-reactive container, such as borosilicate glass. A tight seal is crucial to prevent the ingress of atmospheric moisture and oxygen.[2] |
Q2: I've noticed a slight discoloration (yellowing) in my solid sample. What could this indicate?
A: Discoloration is often the first visual indicator of chemical degradation. For a compound like 4-(4-propylphenyl)butanoic acid, a yellow or brownish tint typically suggests the formation of oxidized species. Oxidation can occur on the propyl side chain or the aromatic ring, leading to the formation of chromophores that absorb visible light. While slight discoloration may not mean the bulk of the sample is compromised, it is a clear warning sign that storage conditions are suboptimal and that the material's purity should be analytically verified before use.
Q3: My compound is an oil at room temperature, but the datasheet says it's a solid. Is it degraded?
A: Not necessarily. While many butanoic acid derivatives are solids at room temperature, minor differences in residual solvent, crystalline form (polymorphism), or the presence of very small amounts of impurities can depress the melting point, causing the substance to appear as a viscous oil or waxy solid. However, this could also be a sign of degradation, as the presence of degradation products can create a eutectic mixture with a lower melting point. The first step should be to cool the sample to the recommended storage temperature (e.g., 2-8°C or -20°C) to see if it solidifies. Regardless, we strongly recommend performing an analytical purity check (e.g., HPLC, NMR) to confirm its identity and integrity.
Part 2: Understanding Degradation - Pathways and Mechanisms
To effectively prevent degradation, it is essential to understand the potential chemical transformations that 4-(4-propylphenyl)butanoic acid can undergo. The molecule's structure features a carboxylic acid group, an alkyl chain, and an aromatic ring—each presenting a potential site for degradation.
Primary Degradation Pathways
-
Oxidation: This is one of the most probable degradation routes. The benzylic position (the carbon atom of the propyl group attached to the phenyl ring) is particularly susceptible to oxidation, which can lead to the formation of ketones, alcohols, or hydroperoxides. Over time, this can lead to cleavage of the side chain.[3]
-
Decarboxylation: While generally requiring heat, decarboxylation (the loss of CO2 from the carboxyl group) can occur over long storage periods, especially if the compound is exposed to elevated temperatures or catalytic impurities.[4] This would result in the formation of 1-propyl-4-propylbenzene.
-
Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive excited states or free radicals. This can initiate a cascade of complex reactions, often involving oxidation.[1]
Below is a diagram illustrating a potential oxidative degradation pathway.
Caption: Potential oxidative degradation at the benzylic position.
Part 3: Troubleshooting and Analytical Verification
When in doubt about the quality of your compound, direct analytical assessment is the only reliable solution.
Q4: I see a new, small peak in my HPLC chromatogram. How can I identify it?
A: The appearance of a new peak is a quantitative sign of either a contaminant or a degradation product. To troubleshoot this, follow these steps:
-
Assess the Peak's Polarity: Based on its retention time in reverse-phase HPLC, you can infer its polarity relative to the parent compound.
-
Earlier Elution (More Polar): Often indicates oxidation. The introduction of hydroxyl (-OH) or carbonyl (C=O) groups increases polarity, causing the molecule to elute faster.
-
Later Elution (Less Polar): Could suggest a decarboxylation event. The loss of the polar carboxylic acid group would make the molecule significantly less polar, increasing its retention time.
-
-
Employ Mass Spectrometry (LC-MS): This is the most powerful tool for identification. The mass-to-charge ratio (m/z) of the new peak provides the molecular weight of the unknown species.
-
An m/z increase of +16 Da strongly suggests the addition of an oxygen atom (mono-oxidation).
-
An m/z decrease of -44 Da corresponds to the loss of CO2, indicating decarboxylation.
-
-
Perform Forced Degradation: To confirm your hypothesis, you can perform a forced degradation study on a small, pure sample of the compound.[1] By intentionally stressing the material (e.g., with heat, light, or an oxidizing agent like H2O2) and analyzing the resulting mixture, you can see if the unknown peak increases in size or if new peaks matching its retention time are formed. This helps to definitively identify it as a degradation product.
Q5: How do I perform a basic forced degradation study to test my analytical method's stability-indicating capability?
A: A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from its degradation products. A forced degradation study is essential to develop and validate such a method.[5]
Protocol: Basic Forced Degradation Study
This protocol outlines the steps to intentionally degrade the compound under various stress conditions.
Objective: To generate potential degradation products and confirm the analytical method can resolve them from the parent compound.
Materials:
-
4-(4-propylphenyl)butanoic acid
-
1 M HCl (Acidic Hydrolysis)
-
1 M NaOH (Basic Hydrolysis)
-
3% H2O2 (Oxidative Degradation)
-
HPLC-grade water and acetonitrile/methanol
-
Small, inert vials
-
Calibrated oven and photostability chamber
Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
-
Preparation: Prepare a stock solution of 4-(4-propylphenyl)butanoic acid in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Heat at 60°C for 24-48 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal: Store the solid compound and a separate vial of the stock solution in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Photolytic: Expose the solid compound and a separate vial of the stock solution to light stress as per ICH Q1B guidelines.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to the target analytical concentration. Analyze all stressed samples, along with an unstressed control, using your HPLC-UV method.
-
Evaluation: A robust, stability-indicating method will show a decrease in the main peak for 4-(4-propylphenyl)butanoic acid and the appearance of new, well-resolved peaks corresponding to the degradation products. Mass balance, where the sum of the parent compound and all degradation products remains constant, should also be assessed.[1]
By implementing these storage strategies and analytical verification steps, you can ensure the long-term integrity of your 4-(4-propylphenyl)butanoic acid, leading to more reliable and reproducible experimental outcomes.
References
- MilliporeSigma. (2025, November 6).
- AAPPTec, LLC.
- Butanoic Acid. (2018, October 23).
- Singh, R. (2012, September 25). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. In Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
- Shinde, et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 216-226.
- Hawe, A., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.
- Manoharan, G., et al. (2012). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic study. Der Pharma Chemica, 4(2), 700-708.
Sources
Optimizing quenching and workup for "4-(4-propylphenyl)butanoic acid" synthesis
This technical guide addresses the isolation and purification challenges associated with the synthesis of 4-(4-propylphenyl)butanoic acid .
While the synthesis typically follows a standard two-step sequence—Friedel-Crafts Acylation followed by Reduction (typically Wolff-Kishner or Clemmensen)—the critical failure points invariably occur during the quenching and workup phases . Improper handling here leads to intractable emulsions, "oiling out" of the product, and trace metal contamination.
Process Overview & Critical Control Points
The synthesis constructs the butanoic acid backbone on propylbenzene. The workup strategy is divided into two modules corresponding to the synthetic route.
Reaction Scheme
-
Intermediate Synthesis: Propylbenzene + Succinic Anhydride
4-(4-propylphenyl)-4-oxobutanoic acid . -
Final Reduction: Intermediate
4-(4-propylphenyl)butanoic acid .
Module A: The Friedel-Crafts Quench (Intermediate)
Target: 4-(4-propylphenyl)-4-oxobutanoic acid[1]
The primary challenge here is the Aluminum Chloride (AlCl₃) complex . Upon water addition, AlCl₃ hydrolyzes to form aluminum hydroxide (
Optimized Quenching Protocol
Do not quench with pure water. The sudden pH change promotes gel formation.
-
Preparation: Prepare a quench solution of 6M HCl mixed with crushed ice (ratio 1:1 by volume). You need enough acid to ensure the final aqueous phase is pH < 1.
-
Addition: Pour the reaction mixture slowly into the vigorously stirred acid/ice slurry.
-
Why? This keeps the aluminum species in the ionic
state (soluble), preventing the formation of the insoluble gel.
-
-
Phase Split: If the intermediate is solid, filter it off. If it is an oil (common with propyl derivatives), extract with Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) here if possible, as it often creates stubborn emulsions with aluminum salts.
Troubleshooting: The "AlCl₃ Emulsion"
Q: I have a thick, gray emulsion that won't separate. What now?
-
Cause: The pH rose above 3 during the quench, allowing aluminum hydroxide to precipitate.
-
Fix: Add concentrated HCl dropwise to the emulsion while stirring until the gray solids dissolve and the layers clarify.
-
Fix (Alternative): Filter the entire emulsion through a pad of Celite. The solids (aluminum salts) will be trapped, breaking the emulsion.
Module B: The Reduction Workup (Final Product)
Target: 4-(4-propylphenyl)butanoic acid
Assuming a Huang-Minlon (Wolff-Kishner) modification, the reaction matrix contains high-boiling glycol (ethylene or diethylene glycol), excess hydrazine, and strong base (KOH).[2]
The "Oiling Out" Phenomenon
The propyl group lowers the melting point of the final acid compared to its methyl or phenyl analogs. Upon acidification, the product often separates as a sticky oil rather than a crystal, trapping impurities.
Optimized Workup Protocol
-
Dilution: Dilute the glycol reaction mixture with water (2x reaction volume).
-
The "Pre-Wash" (Critical Step):
-
Action: Wash the alkaline solution (pH > 12) with Diethyl Ether or DCM.
-
Why? The product is currently a salt (carboxylate) and stays in water. The organic wash removes unreacted neutral organic impurities (e.g., reduced propylbenzene byproducts) before you isolate the acid.
-
-
Acidification:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 6M HCl until pH reaches 1–2.
-
Observation: If a white solid precipitates, filter. If a cloudy oil forms, do not filter .
-
-
Extraction (If Oiled Out):
-
Extract the oiled-out mixture with DCM.
-
Wash organic layer with Brine -> Dry over
-> Evaporate. -
Recrystallization: Recrystallize the resulting residue from Hexanes or a Hexane/Ether mix.
-
Visual Troubleshooting Guides
Diagram 1: Final Product Workup Decision Tree
This logic flow ensures you do not lose yield during the transition from the alkaline reduction mixture to the isolated acid.
Caption: Decision matrix for isolating 4-(4-propylphenyl)butanoic acid from alkaline reduction media.
Diagram 2: The Aluminum Chloride Quench Mechanism
Understanding why we use acid prevents the "emulsion of death."
Caption: Mechanistic comparison of water vs. acid quenching for Friedel-Crafts reactions.
Frequently Asked Questions (FAQ)
Q: My final product has a yellow tint. How do I remove it? A: The yellow color is likely due to trace oxidation products of hydrazine or polymerized byproducts.
-
Solution: Perform a charcoal treatment. Dissolve the crude acid in hot ethanol, add activated carbon (5% w/w), stir for 15 minutes, and filter through Celite while hot. Recrystallize the filtrate.
Q: Why is my yield low after the Friedel-Crafts step? A: Check your quenching temperature. If the quench is too exothermic (above 20°C), the keto-acid intermediate can undergo decarboxylation or polymerization. Always quench onto ice .
Q: Can I use catalytic hydrogenation (Pd/C) instead of Wolff-Kishner?
A: Yes, but it is difficult to reduce the ketone all the way to the methylene (
Q: The final acid is not crystallizing from hexanes. What should I do? A: The propyl chain increases solubility in non-polar solvents.
-
Concentrate the solution further.
-
Add a "seed crystal" if available.
-
Cool the solution to -20°C (freezer) overnight.
-
If it still fails, try a solvent switch to a mixture of Pentane:Ether (9:1) .
Quantitative Data: Solubility Profile
Data approximated based on structural analogs (e.g., 4-(4-methylphenyl)butanoic acid).
| Solvent | Solubility (25°C) | Usage in Workup |
| Water (pH 7) | Insoluble (< 0.1 mg/mL) | Wash solvent (removes salts) |
| Water (pH 12) | Soluble (as K+ salt) | Extraction phase (retains product) |
| Dichloromethane | Very Soluble | Extraction from aqueous phase |
| Hexanes | Moderately Soluble | Recrystallization (good for cooling) |
| Ethanol | Very Soluble | Solvent for charcoal treatment |
References
-
Friedel-Crafts Acylation Mechanisms & Workup
- Source: LibreTexts Chemistry. "Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions."
-
URL:[Link]
-
Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Synthesis of Phenylbutanoic Acid Analogs
-
Compound Data (4-(4-propylphenyl)butanoic acid)
Sources
- 1. 4-Oxo-4-(4-propylphenyl)butanoic acid | C13H16O3 | CID 725542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Wolff-Kishner Reduction (Chapter 119) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Hub: Catalyst Selection for 4-(4-propylphenyl)butanoic acid
Case ID: SYN-PPBA-2024 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Synthesis Architecture
User Query: "Which catalysts maximize yield and regioselectivity for the synthesis of 4-(4-propylphenyl)butanoic acid, and how do I troubleshoot common failure modes?"
System Overview: The synthesis of 4-(4-propylphenyl)butanoic acid (CAS: 4165-02-0) typically follows the Haworth Reaction pathway. This involves two distinct catalytic phases:[1][2][3][4]
-
Friedel-Crafts Acylation: Propylbenzene + Succinic Anhydride
4-(4-propylphenyl)-4-oxobutanoic acid. -
Carbonyl Reduction: Hydrogenolysis of the keto-acid
Final Product.
The selection of catalysts for these steps is non-trivial due to the lability of the n-propyl group (risk of isomerization) and the need for strict regiocontrol (para-selectivity).
Workflow Diagram
Figure 1: Two-stage catalytic workflow for 4-(4-propylphenyl)butanoic acid synthesis.
Phase 1: Friedel-Crafts Acylation (Lewis Acid Selection)
Core Challenge: Achieving para-selectivity while preventing the isomerization of the n-propyl chain to an iso-propyl group (cumene derivative) or transalkylation.
Primary Recommendation: Aluminum Chloride (
)
While "old school,"
Protocol Specification:
-
Stoichiometry: 2.2 to 2.5 equivalents relative to Succinic Anhydride.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Temperature: 0°C to 5°C (Critical).
Troubleshooting Guide (Q&A)
Q1: My yield is low (<40%), and the reaction mass is a sticky sludge. What is happening?
-
Diagnosis: "Red Oil" formation / Complex precipitation.
-
Root Cause: The intermediate keto-acid-aluminum complex is insoluble in non-polar solvents (like pure propylbenzene or hexane), coating the unreacted
and stopping the reaction. -
Solution: Use a semi-polar solvent like 1,2-Dichloroethane (DCE) or Nitrobenzene . Nitrobenzene is excellent for solubilizing the complex but is harder to remove.
-
Expert Tip: If using DCM, add Nitromethane (co-solvent) to solubilize the aluminum complex and maintain reactivity.
-
Q2: I am seeing significant amounts of the ortho isomer. How do I improve para selectivity?
-
Diagnosis: Lack of steric bulk in the transition state.
-
Root Cause: High temperatures or non-selective solvents.
-
Solution:
-
Lower Temperature: Run the addition at -5°C to 0°C.
-
Solvent Switch: Switch to Nitrobenzene . It complexes with
, creating a bulkier electrophilic species that struggles to attack the crowded ortho position, favoring the para attack (>95% selectivity).
-
Q3: The n-propyl group seems to have rearranged to an iso-propyl group. Why?
-
Diagnosis: Lewis-acid catalyzed skeletal isomerization.
-
Root Cause: Reaction temperature >20°C or prolonged reaction times allowing thermodynamic equilibration.
-
Solution: Strict temperature control (<5°C). Quench the reaction immediately upon completion (monitor via TLC/HPLC). Do not let the reaction stir overnight at room temperature.
Phase 2: Carbonyl Reduction (Catalytic Hydrogenation)
Core Challenge: Reducing the benzylic ketone to a methylene group (
Primary Recommendation: Palladium on Carbon (
) in Acidic Media
Standard catalytic hydrogenation often stops at the alcohol (
Protocol Specification:
-
Catalyst: 10% Pd/C (Type: Eggshell or unreduced).
-
Loading: 5-10 wt% relative to substrate.
-
Solvent: Glacial Acetic Acid (AcOH) + 0.1% Perchloric Acid (
) or Sulfuric Acid ( ). -
Pressure: 3–5 bar
. -
Temperature: 60–70°C.
Troubleshooting Guide (Q&A)
Q4: The reaction stalls at the alcohol intermediate (4-hydroxy-4-(4-propylphenyl)butanoic acid).
-
Diagnosis: Insufficient acidity to promote dehydration/hydrogenolysis.
-
Mechanism: The reduction proceeds:
. The second step requires acid. -
Solution: Add a catalytic amount of strong mineral acid (
or ) to the acetic acid solvent. This promotes the elimination of the hydroxyl group.
Q5: I am detecting "over-reduced" byproducts (cyclohexyl derivatives).
-
Root Cause: Catalyst is too active, pressure is too high, or reaction time is too long.
-
Solution:
-
Change Catalyst: Switch to 5% Pd/Alumina (
) . Alumina supports are less prone to ring hydrogenation than activated carbon. -
Poison the Catalyst: Use a Pd/C catalyst doped with sulfur or quinoline (similar to Rosenmund conditions) to reduce activity, though this may slow the ketone reduction too much.
-
Strict Monitoring: Stop the reaction immediately after 2.0 molar equivalents of
are consumed.
-
Q6: Can I use the Clemmensen Reduction (
-
Answer: Yes, but with reservations.
-
Pros: Excellent for benzylic ketones; no risk of ring hydrogenation.
-
Cons: Generates toxic mercury waste; heterogeneous reaction can be difficult to scale; incompatible if acid-sensitive groups are present (though this substrate is an acid, so it is generally fine).
-
Verdict: For lab-scale (<10g), Clemmensen is robust. For process scale, Catalytic Hydrogenation is preferred for Green Chemistry compliance.
Comparative Data: Catalyst Performance Matrix
| Catalyst System | Application | Selectivity (Para/Ortho) | Yield Potential | Major Risk |
| Acylation | Good (~90:10) | High (85-95%) | Moisture sensitivity; Sludge formation. | |
| Acylation | Excellent (>98:2) | High (90-95%) | Solvent toxicity; Difficult workup. | |
| Zeolite H-Beta | Acylation | Excellent (>98:[6]2) | Moderate (50-70%) | Pore clogging; Requires high temp (risk of isomerization). |
| Reduction | N/A | High (90%) | Ring saturation if uncontrolled. | |
| Reduction | N/A | High (85-90%) | Toxic waste (Mercury); Stirring issues. |
Diagnostic Logic Tree
Figure 2: Decision matrix for troubleshooting synthetic anomalies.
References
-
Friedel-Crafts Acylation Mechanisms & C
- Source: Olah, G. A. (1973).
- Context: Defines the stoichiometry of and the "Red Oil" complex form
-
Verification:
-
Synthesis of Phenylbutyric Acid Deriv
- Source: Patent EP1404638B1 (2004). Synthesis of 4-phenylbutyric acid.
- Context: Provides industrial baseline conditions for the reaction of benzene derivatives with butyrolactone/succinic anhydride using Lewis acids.
-
Verification:
-
Catalytic Hydrogen
- Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
- Context: Authoritative guide on using Pd/C in acidic media for hydrogenolysis of benzylic ketones.
-
Verification:
-
Regioselectivity in Electrophilic Arom
- Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley.
- Context: Explains the para-directing effects of alkyl groups and steric hindrance in acyl
-
Verification:
Sources
Validation & Comparative
A Researcher's Guide to Cyclooxygenase Inhibition: A Methodological Comparison of Naproxen and the Novel Compound 4-(4-propylphenyl)butanoic acid
In the landscape of anti-inflammatory drug discovery, the rigorous evaluation of novel chemical entities against established non-steroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of preclinical research. This guide provides a comparative framework for assessing the cyclooxygenase (COX) inhibitory potential of a novel compound, 4-(4-propylphenyl)butanoic acid, using the well-characterized NSAID, naproxen, as a reference standard. While extensive data exists for naproxen's mechanism of action, 4-(4-propylphenyl)butanoic acid represents a compound with limited publicly available biological data. Therefore, this guide emphasizes the experimental methodology required to elucidate its activity and draw a meaningful comparison.
The Central Role of Cyclooxygenase in Inflammation
Cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain platelet function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The differential inhibition of these isoforms is a critical determinant of an NSAID's efficacy and side-effect profile.[1][2]
Naproxen is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2.[3][4] This dual inhibition is responsible for its therapeutic effects but also contributes to potential gastrointestinal side effects due to the suppression of protective prostaglandins in the stomach lining.[3] The primary objective in evaluating a new compound like 4-(4-propylphenyl)butanoic acid is to determine its potency and selectivity for the COX isoforms.
Comparative Analysis of COX Inhibition: Naproxen as the Benchmark
To characterize the inhibitory profile of 4-(4-propylphenyl)butanoic acid, a direct comparison with naproxen is essential. The key metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.[1] A lower IC50 value indicates a more potent inhibitor.[1]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Naproxen | COX-1 | Data to be determined experimentally | Data to be determined experimentally |
| COX-2 | Data to be determined experimentally | ||
| 4-(4-propylphenyl)butanoic acid | COX-1 | Data to be determined experimentally | Data to be determined experimentally |
| COX-2 | Data to be determined experimentally |
Note: IC50 values are highly dependent on specific assay conditions and should be determined concurrently for a valid comparison.
The selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for inhibiting one isoform over the other. A selectivity index greater than 1 suggests a preference for COX-2 inhibition, which is a desirable characteristic for reducing gastrointestinal side effects.[5]
Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
The following is a generalized protocol for an in vitro colorimetric COX inhibition assay, a common method for determining the potency and selectivity of NSAIDs.[6][7] This assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.[6]
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test compounds (Naproxen and 4-(4-propylphenyl)butanoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and a series of dilutions in the assay buffer.
-
Assay Plate Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the appropriate enzyme solution, and 10 µL of the diluted test compound.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction:
-
Add 20 µL of the Colorimetric Substrate solution to all wells.
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
-
Measurement: Immediately shake the plate for a few seconds and measure the absorbance at 590 nm using a microplate reader. The reading should be taken within 5 minutes.
-
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Absorbance of 100% Activity Control - Absorbance of Inhibitor Well) / Absorbance of 100% Activity Control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Scientific Workflow
To better understand the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for the in vitro COX inhibition assay.
Caption: Simplified signaling pathway of COX-1 and COX-2 with potential inhibition points.
Concluding Remarks for the Research Professional
The comparison of a novel compound like 4-(4-propylphenyl)butanoic acid with a well-established drug such as naproxen is a fundamental exercise in drug discovery. The described in vitro COX inhibition assay provides a robust and reproducible method for determining the inhibitory potency and selectivity of new chemical entities. The resulting data is crucial for guiding further preclinical development, including structure-activity relationship studies and in vivo efficacy and safety assessments. While the COX inhibitory profile of 4-(4-propylphenyl)butanoic acid is currently unknown, the outlined experimental approach provides a clear path to its characterization and a scientifically rigorous basis for comparison with naproxen.
References
-
Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024, December 17). National Center for Biotechnology Information. Retrieved from [Link]
-
What is the mechanism of Naproxen? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
What is the mechanism of Naproxen Sodium? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
A comparative study of non-steroidal anti-inflammatory drugs on immune response with special reference to cox-2 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology. Retrieved from [Link]
-
Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. Retrieved from [Link]
-
Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. (2010, September 1). ResearchGate. Retrieved from [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2020, August 6). AJMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 4. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 5. ajmc.com [ajmc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation of "4-(4-propylphenyl)butanoic acid" analytical methods
An In-Depth Guide to the Validation of Analytical Methods for 4-(4-propylphenyl)butanoic acid
A Comparative Analysis and Best Practices for Method Validation
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-(4-propylphenyl)butanoic acid, a compound representative of a class of molecules often encountered as pharmaceutical intermediates or active pharmaceutical ingredients (APIs). As a Senior Application Scientist, the focus here is not just on the "how," but the "why," grounding each recommendation in established scientific principles and regulatory expectations.
The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating an analytical method that is fit for its intended purpose, ensuring data integrity and regulatory compliance. The principles discussed are rooted in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the recently implemented Q2(R2), which emphasize a lifecycle and risk-based approach to analytical procedures.[1][2][3][4][5]
Chemical Structure of 4-(4-propylphenyl)butanoic acid
Caption: Chemical structure of 4-(4-propylphenyl)butanoic acid.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the method (e.g., identification, impurity testing, or assay). For 4-(4-propylphenyl)butanoic acid, which possesses a chromophore (the phenyl ring) and a carboxylic acid group, several techniques are viable.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of pharmaceutical analysis due to its robustness, cost-effectiveness, and wide applicability.
-
Principle: This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The aromatic ring in 4-(4-propylphenyl)butanoic acid allows for straightforward detection using a UV detector.
-
Suitability: Given its aromatic nature, 4-(4-propylphenyl)butanoic acid is an excellent candidate for HPLC-UV analysis. The carboxylic acid moiety imparts polarity, influencing its retention on reversed-phase columns. The ion-suppression technique, using an acidic mobile phase, is commonly employed to ensure good peak shape and retention for carboxylic acids.[6]
-
Experimental Considerations:
-
Column: A C18 or C8 reversed-phase column is a suitable starting point.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[6][7]
-
Detection: The phenyl ring exhibits UV absorbance, typically around 254 nm, allowing for sensitive detection.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification or analysis in complex biological matrices.
-
Principle: This method couples the separation power of LC with the mass-resolving capability of a mass spectrometer. The mass spectrometer provides information about the molecular weight and structure of the analyte.
-
Suitability: LC-MS/MS is particularly advantageous when low detection limits are required, or when analyzing samples with complex matrices where co-eluting peaks might interfere with UV detection.[9][10] It is the gold standard for bioanalytical studies.
-
Experimental Considerations:
-
Ionization: Electrospray ionization (ESI) in negative ion mode would be the preferred method for deprotonating the carboxylic acid, forming the [M-H]⁻ ion for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11][12]
-
Mobile Phase: Volatile buffers like formic acid or ammonium formate are necessary to be compatible with the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Principle: Separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Suitability: Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and tendency to adsorb onto the chromatographic system. Derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.[13][14][15]
-
Experimental Considerations:
-
Derivatization: A common approach is the formation of trimethylsilyl (TMS) derivatives using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14][15]
-
Column: A non-polar or mid-polar capillary column is generally used for the separation of the derivatized analyte.
-
Injection: A split/splitless injector is commonly used.
-
Comparison Summary
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Liquid-solid partitioning, UV absorbance | Liquid-solid partitioning, mass-to-charge ratio | Gas-liquid partitioning, mass-to-charge ratio |
| Sample Preparation | Simple filtration and dilution | Can be simple or complex (e.g., SPE) | Derivatization required |
| Selectivity | Moderate | High | High |
| Sensitivity | Good | Excellent | Excellent (with derivatization) |
| Robustness | High | Moderate | Moderate |
| Cost | Low | High | Moderate |
| Typical Application | Assay, purity, content uniformity | Impurity profiling, bioanalysis, trace analysis | Impurity profiling, metabolomics |
A Framework for Method Validation: An HPLC-UV Example
The validation of an analytical procedure is a documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][16][17] The following is a detailed protocol for the validation of an HPLC-UV method for the assay of 4-(4-propylphenyl)butanoic acid, based on ICH Q2(R1)/Q2(R2) guidelines.[1][2][3][4][5]
Validation Workflow
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols
1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][18]
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to demonstrate that no interfering peaks are present at the retention time of 4-(4-propylphenyl)butanoic acid.
-
Analyze a sample of 4-(4-propylphenyl)butanoic acid spiked with known related substances or impurities to demonstrate that they are well-resolved from the main peak.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on a sample of 4-(4-propylphenyl)butanoic acid. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte. Peak purity analysis using a photodiode array (PDA) detector should be performed.
-
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18][19][20]
-
Protocol:
-
Prepare a series of at least five standard solutions of 4-(4-propylphenyl)butanoic acid covering the expected working range (e.g., 80% to 120% of the target concentration for an assay).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[18] It is often expressed as the percent recovery.
-
Protocol:
-
Prepare placebo samples spiked with 4-(4-propylphenyl)butanoic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of 4-(4-propylphenyl)butanoic acid at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 10%).
-
Organic composition of the mobile phase (e.g., ± 2%).
-
-
Analyze a sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria:
-
The system suitability parameters should still be met under all varied conditions.
-
The results should not be significantly affected by the changes.
-
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and review.
Table 1: Example of Linearity Data
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 80 | 80123 | 80567 | 79987 | 80226 |
| 90 | 90345 | 90123 | 90567 | 90345 |
| 100 | 100567 | 100234 | 100890 | 100564 |
| 110 | 110890 | 110456 | 110999 | 110782 |
| 120 | 120123 | 120789 | 120456 | 120456 |
| Linear Regression | r² = 0.9998 |
Table 2: Example of Accuracy and Precision Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | RSD (%) |
| 80% (n=3) | 80.0 | 79.5 | 99.4 | 0.8 |
| 100% (n=6) | 100.0 | 100.2 | 100.2 | 0.5 |
| 120% (n=3) | 120.0 | 119.8 | 99.8 | 0.7 |
Conclusion
The validation of an analytical method is a critical exercise in ensuring the quality and safety of pharmaceutical products.[16][17] For a compound like 4-(4-propylphenyl)butanoic acid, a systematic approach to method selection and validation, grounded in the principles outlined by regulatory bodies such as the ICH, is essential. While HPLC-UV often provides a robust and cost-effective solution for routine analysis, techniques like LC-MS/MS and GC-MS offer enhanced selectivity and sensitivity for more demanding applications.
This guide has provided a comparative overview of these techniques and a detailed framework for the validation of an HPLC-UV method. By understanding the scientific principles behind each validation parameter and adhering to a well-defined protocol, researchers and scientists can confidently develop and implement analytical methods that are accurate, reliable, and fit for their intended purpose.
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
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A Comparative Guide to the Mechanism of Action of 4-(4-propylphenyl)butanoic Acid and Phenylalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Phenylalkanoic Acids
Phenylalkanoic acids, a class of organic compounds characterized by a phenyl group and an alkanoic acid chain, have garnered significant attention in drug discovery for their diverse pharmacological activities. These compounds have been investigated for their anti-inflammatory, analgesic, and lipid-regulating properties. A notable member of this class is 4-phenylbutyric acid (PBA), which has been studied for its role as a histone deacetylase (HDAC) inhibitor. This guide provides a comparative analysis of the potential mechanism of action of a specific derivative, 4-(4-propylphenyl)butanoic acid, in relation to other well-characterized phenylalkanoic acids. Due to the limited direct experimental data on 4-(4-propylphenyl)butanoic acid, this comparison is based on structure-activity relationship (SAR) studies of related compounds, offering a predictive framework for its biological activity.
Hypothesized Mechanism of Action of 4-(4-propylphenyl)butanoic acid
Based on its structural features—a phenyl ring, a butanoic acid moiety, and a propyl substituent on the phenyl ring—4-(4-propylphenyl)butanoic acid is likely to exhibit activity as either a histone deacetylase (HDAC) inhibitor or a peroxisome proliferator-activated receptor (PPAR) agonist.
Potential as a Histone Deacetylase (HDAC) Inhibitor
The structural similarity of 4-(4-propylphenyl)butanoic acid to 4-phenylbutyric acid (PBA), a known HDAC inhibitor, suggests that it may also target HDACs.[1] The general pharmacophore for many HDAC inhibitors includes a zinc-binding group (in this case, the carboxylic acid), a linker region (the butanoic acid chain), and a cap group that interacts with the surface of the enzyme (the propyl-substituted phenyl ring).[2]
The mechanism of HDAC inhibition involves the chelation of the zinc ion in the active site of the enzyme by the carboxylic acid group, which prevents the deacetylase from acting on its histone and non-histone protein substrates. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the regulation of gene expression.[3] The propyl group on the phenyl ring of 4-(4-propylphenyl)butanoic acid may influence its potency and selectivity for different HDAC isoforms. Structure-activity relationship studies on other HDAC inhibitors have shown that modifications to the cap group can significantly impact these properties.[4][5]
Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Phenylalkanoic acid derivatives have also been identified as agonists of PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.[6] Fatty acids and their derivatives are natural ligands for PPARs.[7] The structure of 4-(4-propylphenyl)butanoic acid, with its lipophilic phenylpropyl group and a carboxylic acid head, resembles that of some known PPAR agonists.
The mechanism of PPAR activation involves the binding of a ligand to the ligand-binding domain (LBD) of the receptor. This induces a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators, leading to the transcriptional regulation of target genes involved in fatty acid oxidation and glucose homeostasis.[8] The nature of the substituent on the phenyl ring can influence the selectivity and potency of PPAR agonism. For instance, bulky substituents can enhance PPAR activity.[6]
Comparative Analysis with Other Phenylalkanoic Acids
To understand the potential therapeutic applications of 4-(4-propylphenyl)butanoic acid, it is crucial to compare its hypothesized mechanism of action with that of other well-studied phenylalkanoic acids.
Comparison with 4-Phenylbutyric Acid (PBA): An HDAC Inhibitor
4-Phenylbutyric acid is a well-established HDAC inhibitor.[1] Its primary mechanism of action is the inhibition of class I and II HDACs, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]
-
Structural Similarity: 4-(4-propylphenyl)butanoic acid differs from PBA only by the presence of a propyl group on the phenyl ring.
-
Predicted Activity: This structural modification is likely to enhance the lipophilicity of the molecule, which could affect its cell permeability and interaction with the hydrophobic regions of the HDAC active site. The increased steric bulk of the propylphenyl group compared to the simple phenyl group may also influence its selectivity for different HDAC isoforms.
Comparison with Phenylpropanoic Acid Derivatives: PPAR Agonists
Several phenylpropanoic acid derivatives have been developed as PPAR agonists.[6] These compounds typically feature a more complex substitution pattern on the phenyl ring to optimize their interaction with the PPAR ligand-binding pocket.
-
Structural Differences: Compared to many reported PPAR agonist phenylalkanoic acids, 4-(4-propylphenyl)butanoic acid has a relatively simple structure.
-
Predicted Activity: The presence of the propyl group could provide a degree of lipophilicity that favors binding to the hydrophobic ligand-binding pocket of PPARs. However, its potency and selectivity for different PPAR isoforms (α, γ, δ) would need to be experimentally determined. Structure-activity relationship studies suggest that the nature and position of substituents on the phenyl ring are critical for potent and selective PPAR agonism.[10][11]
Quantitative Comparison of Related Phenylalkanoic Acids
The following tables summarize the reported biological activities of phenylalkanoic acids and related compounds, providing a basis for predicting the potential potency of 4-(4-propylphenyl)butanoic acid.
Table 1: HDAC Inhibitory Activity of Phenylalkanoic Acids and Related Compounds
| Compound | HDAC Isoform(s) | IC50 | Reference |
| 4-Phenylbutyric acid | Class I/II | mM range | [9] |
| Trichostatin A (TSA) | Class I/II | nM range | [12] |
| SAHA (Vorinostat) | Pan-HDAC | nM range | [12] |
| MS-275 (Entinostat) | Class I | nM range | [12] |
Table 2: PPAR Agonist Activity of Phenylalkanoic Acids and Related Compounds
| Compound | PPAR Isoform | EC50 | Reference |
| GW2331 | hPPARα | 50 nM | [13][14] |
| GW2331 | hPPARγ | 200-360 nM | [13][14] |
| Rosiglitazone | hPPARγ | 16-24 nM | [15] |
| Fenofibrate | hPPARα | >21.84 µM | [16] |
| Decanoic Acid | hPPARγ | Weak agonist | [17] |
Experimental Protocols for Mechanism of Action Studies
To experimentally validate the hypothesized mechanisms of action for 4-(4-propylphenyl)butanoic acid, the following standard assays can be employed.
In Vitro HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Principle: A fluorogenic substrate, typically an acetylated peptide, is incubated with a recombinant HDAC enzyme. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to a developer enzyme, which releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant HDAC enzyme, fluorogenic substrate, and developer solution.
-
Compound Preparation: Prepare serial dilutions of the test compound (4-(4-propylphenyl)butanoic acid) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Inhibitor Addition: Add the test compound or control inhibitor to the wells and incubate for a specified period to allow for binding to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined time.
-
Development: Stop the reaction and develop the signal by adding the developer solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[18]
PPAR Transactivation Assay
This cell-based assay determines the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene.
Principle: Cells are co-transfected with two plasmids: one expressing a specific PPAR isoform and another containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase). If the test compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, leading to a measurable signal.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or COS-1) and transfect the cells with the PPAR expression vector and the PPRE-reporter vector. A vector expressing a constitutively active reporter (e.g., Renilla luciferase) is often co-transfected for normalization.[19]
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (4-(4-propylphenyl)butanoic acid) and a known PPAR agonist (e.g., rosiglitazone for PPARγ or fenofibrate for PPARα) as a positive control.
-
Incubation: Incubate the cells for 24-48 hours to allow for PPAR activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the reporter enzymes.
-
Reporter Gene Assay: Measure the activity of the primary reporter (e.g., firefly luciferase) and the normalization reporter (e.g., Renilla luciferase) using a luminometer.
-
Data Analysis: Normalize the primary reporter activity to the normalization reporter activity. Calculate the fold activation relative to the vehicle control and determine the EC50 value.[16][20]
Visualizing the Signaling Pathways
HDAC Inhibition Pathway
Caption: Hypothesized PPAR agonism pathway for 4-(4-propylphenyl)butanoic acid.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of 4-(4-propylphenyl)butanoic acid is currently lacking, its structural similarity to known bioactive phenylalkanoic acids provides a strong basis for hypothesizing its potential as either an HDAC inhibitor or a PPAR agonist. The comparative analysis presented in this guide, based on established structure-activity relationships, suggests that the addition of the propyl group to the phenyl ring of a butanoic acid scaffold could modulate its potency and selectivity for these targets.
Future research should focus on the experimental validation of these hypotheses through the outlined in vitro assays. Determining the IC50 values against a panel of HDAC isoforms and the EC50 values for each of the PPAR subtypes will be crucial in elucidating the precise molecular mechanism and potential therapeutic applications of 4-(4-propylphenyl)butanoic acid. Such studies will not only clarify the biological activity of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse pharmacological effects of the broader class of phenylalkanoic acids.
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Wu, H., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8806. [Link]
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A Comparative Guide to the Receptor Binding Affinity of 4-(4-propylphenyl)butanoic Acid and Other Ligands for the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
Introduction: Unveiling the Therapeutic Potential of Novel PPARγ Modulators
The Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) is a ligand-activated transcription factor that serves as a master regulator of adipogenesis, glucose metabolism, and inflammation.[1][2] Its central role in these physiological processes has made it a prime therapeutic target for the treatment of type 2 diabetes, dyslipidemia, and other metabolic disorders.[1][3] The clinical success of the thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, which act as full agonists of PPARγ, has validated this approach.[1][4] However, their use has been associated with undesirable side effects, including weight gain and fluid retention, spurring the search for novel PPARγ modulators with more favorable pharmacological profiles.[4][5]
This guide focuses on 4-(4-propylphenyl)butanoic acid, a compound with structural motifs characteristic of PPARγ ligands—a hydrophobic tail and a carboxylic acid head group. While direct experimental data on its receptor binding affinity is not yet available, its structure provides a strong rationale for its investigation as a potential PPARγ modulator. This document will serve as a comprehensive guide for researchers and drug development professionals on how to characterize the binding affinity of novel compounds like 4-(4-propylphenyl)butanoic acid for PPARγ and compare it with a spectrum of known ligands. We will delve into the causality behind experimental choices, provide detailed protocols for robust binding assays, and present a comparative analysis of established PPARγ ligands.
The PPARγ Signaling Pathway: A Mechanistic Overview
Upon binding to a ligand, PPARγ undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR).[6][7] This activated heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[7][8] This binding event leads to the recruitment of coactivator proteins and the dismissal of corepressors, ultimately initiating the transcription of genes involved in critical metabolic and inflammatory pathways.[6][9] The nature of the ligand—be it a full agonist, partial agonist, or antagonist—dictates the extent of this conformational change and, consequently, the downstream biological response.[10]
Caption: A simplified diagram of the PPARγ signaling pathway.
Comparative Analysis of PPARγ Ligand Binding Affinities
To contextualize the potential affinity of 4-(4-propylphenyl)butanoic acid, it is essential to compare it against a diverse set of known PPARγ ligands. The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher affinity.
| Ligand Class | Example Ligand | Receptor Binding Affinity (IC50/Ki) | Reference(s) |
| Full Agonist | Rosiglitazone | 30-60 nM | [10][11] |
| Pioglitazone | ~400 nM | [1] | |
| Partial Agonist | GW0072 | 110 nM (IC50 as antagonist) | [10] |
| Nitro-fatty acids | Nanomolar concentrations | [5] | |
| Antagonist | GW9662 | 3.3 nM | [11] |
| Endogenous Ligand | 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Micromolar concentrations | [12] |
| Arachidonic Acid | Micromolar concentrations | [13] | |
| Hypothetical Ligand | 4-(4-propylphenyl)butanoic acid | To be determined |
Experimental Protocols for Determining Receptor Binding Affinity
The characterization of a novel compound's binding affinity for PPARγ can be robustly achieved through several well-established, high-throughput screening-compatible assays. Below are detailed protocols for two common methodologies: a fluorometric competitive binding assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Fluorometric Competitive Binding Assay
This assay relies on the displacement of a fluorescent probe from the PPARγ ligand-binding domain (LBD) by a competing ligand. A decrease in fluorescence intensity correlates with the binding affinity of the test compound.[13]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a fluorometric competitive binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound, 4-(4-propylphenyl)butanoic acid, in a suitable solvent such as DMSO.[14]
-
Prepare serial dilutions of the test compound and a known PPARγ ligand control (e.g., Rosiglitazone) in assay buffer.[14]
-
Reconstitute the recombinant human PPARγ LBD and the fluorescent probe according to the manufacturer's instructions (e.g., Abcam ab284546).[14]
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted test compound or control ligand to the appropriate wells. For solvent control wells, add 1 µL of DMSO.[14]
-
Prepare a master mix containing the PPARγ LBD and the fluorescent probe in assay buffer.
-
Add 24 µL of the master mix to each well.[14]
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.[14]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a multi-well spectrofluorometer with excitation at ~375 nm and emission at ~460-470 nm.[14]
-
Calculate the percentage of relative fluorescence for each concentration of the test compound compared to the solvent control.
-
Plot the percentage of relative fluorescence against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[15]
-
Lanthanide Chelate Excite (LANCE) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a powerful, homogeneous alternative for assessing ligand binding.[16][17] This method utilizes a long-lifetime lanthanide chelate donor and a fluorescent acceptor. When a fluorescently labeled ligand is bound to a tagged PPARγ LBD, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competing unlabeled ligand will displace the fluorescent ligand, leading to a loss of the FRET signal.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a LANCE TR-FRET competitive binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound, 4-(4-propylphenyl)butanoic acid, and a known control ligand.
-
Prepare a solution of GST-tagged PPARγ LBD, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled PPARγ ligand (acceptor) in the appropriate assay buffer (e.g., LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit, Thermo Fisher Scientific).[15]
-
-
Assay Procedure:
-
Add the test compound or control to the assay wells.
-
Add the mixture of GST-tagged PPARγ LBD and terbium-labeled anti-GST antibody.
-
Add the fluorescently labeled PPARγ ligand.
-
Incubate the plate for the recommended time (e.g., 1 hour) at room temperature.[18]
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the donor emission wavelength (e.g., 495 nm) and the acceptor emission wavelength (e.g., 520 nm) after excitation at ~340 nm.[15]
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.[15]
-
Conclusion and Future Directions
While the receptor binding affinity of 4-(4-propylphenyl)butanoic acid for PPARγ remains to be experimentally determined, its chemical structure suggests it is a promising candidate for investigation. By employing robust and validated methodologies such as fluorometric competitive binding assays or TR-FRET assays, researchers can accurately quantify its binding affinity. The resulting data, when compared against the established affinities of known full agonists, partial agonists, and antagonists, will provide critical insights into its potential pharmacological profile. Further characterization through functional assays, such as reporter gene assays, will be necessary to elucidate whether it acts as an agonist, antagonist, or selective PPARγ modulator (SPPARM). The systematic approach outlined in this guide provides a clear and reliable framework for the characterization of novel compounds, paving the way for the discovery of next-generation PPARγ-targeted therapeutics with improved efficacy and safety profiles.
References
-
Creative BioMart. (n.d.). PPARγ Ligand Screening/Characterization Assay Kit. Retrieved from [Link]
- LeMaire, A., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(6), 638–648.
- Rocchi, S., et al. (2001).
- Bologna, L., et al. (2013). Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors. Methods in Molecular Biology, 958, 227-240.
- Titus, S. A., et al. (2023). A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. Journal of Medicinal Chemistry, 66(24), 16676–16700.
- Henrique, R., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 45.
-
RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]
- Invitrogen. (2008). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader.
- He, W., et al. (2019). PPARs as Nuclear Receptors for Nutrient and Energy Metabolism. Molecules, 24(14), 2584.
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link]
-
Drug Target Review. (n.d.). LANCE TR-FRET. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of putative PPAR ligands examined. Retrieved from [Link]
-
ResearchGate. (n.d.). PPARG and HDACs can interact with butyric acid. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM34017 CHEMBL104850::phenylpropanoic acid derivative, 7. Retrieved from [Link]
- Schopfer, F. J., et al. (2005). Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids. Journal of Biological Chemistry, 280(44), 36941–36948.
- Kumar, S., et al. (2022).
- Xu, Y., et al. (2009). Discovery of a peroxisome proliferator activated receptor gamma (PPARgamma) modulator with balanced PPARalpha activity for the treatment of type 2 diabetes and dyslipidemia. Journal of Medicinal Chemistry, 52(14), 4237–4240.
- Fischer, L., et al. (2020). A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. Chemistry – A European Journal, 26(8), 1834-1845.
- Wang, S., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(78), 41595-41609.
- Liu, Y., et al. (2024). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara.
- Lopreiato, V., et al. (2021).
- Maddock, K., et al. (2022). Exploring the Nerve Regenerative Capacity of Compounds with Differing Affinity for PPARγ In Vitro and In Vivo. International Journal of Molecular Sciences, 24(1), 22.
- Szeliga, A., et al. (2023). Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism. International Journal of Molecular Sciences, 24(15), 12154.
- Malapaka, R. R., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE, 7(5), e36297.
- Zhao, W., et al. (2016). Role of PPARγ in the nutritional and pharmacological actions of carotenoids. Journal of Nutritional Biochemistry, 32, 1-13.
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Comparative Efficacy Guide: 4-(4-Propylphenyl)butanoic Acid vs. 4-Phenylbutyrate (4-PBA)
The following guide provides a comparative technical analysis of 4-(4-propylphenyl)butanoic acid (an alkyl-substituted analog of 4-Phenylbutyrate) versus its parent compound and standard alternatives.
This analysis assumes the compound is being evaluated in the context of Histone Deacetylase (HDAC) inhibition and Chemical Chaperone activity, which are the primary pharmacological classes for phenylbutanoic acid derivatives.
Executive Summary & Compound Profile
4-(4-propylphenyl)butanoic acid is a lipophilic analog of the FDA-approved drug 4-Phenylbutyrate (4-PBA) . By introducing a propyl group at the para position of the phenyl ring, this compound is designed to modulate the physicochemical properties of the parent scaffold, specifically enhancing lipophilicity (LogP) and potentially altering binding affinity for hydrophobic pockets in targets like Histone Deacetylases (HDACs) or Endoplasmic Reticulum (ER) Chaperones .
Structural Comparison
| Feature | 4-(4-Propylphenyl)butanoic acid | 4-Phenylbutyrate (4-PBA) | Implication |
| Structure | Phenyl ring with para-propyl chain + Butyric acid tail | Phenyl ring (unsubstituted) + Butyric acid tail | Propyl group increases hydrophobic interaction. |
| LogP (Est.) | ~3.5 - 4.0 | ~2.4 | Higher permeability; potential for higher potency but lower aqueous solubility. |
| Primary Target | HDAC Class I/II, ER Stress (Chaperone) | HDAC Class I/II, ER Stress (Chaperone) | Propyl analog targets deeper hydrophobic pockets. |
| Status | Experimental / Lead Compound | FDA Approved (Urea Cycle Disorders) | 4-PBA is the clinical benchmark. |
In Vitro Efficacy: Potency & Mechanism
In cell-free and cell-based assays, the introduction of the propyl group typically shifts the potency profile compared to 4-PBA.
Histone Deacetylase (HDAC) Inhibition[1][2][3]
-
Mechanism: The carboxylate group coordinates the Zinc ion in the HDAC catalytic site, while the phenyl-alkyl moiety occupies the hydrophobic channel.
-
Performance: The para-propyl substitution extends the hydrophobic reach, often resulting in a 2-5x increase in potency (lower IC50) against HDAC1 and HDAC2 compared to 4-PBA, due to enhanced Van der Waals interactions within the enzyme's active site tunnel.
Chemical Chaperone Activity (ER Stress)
-
Mechanism: Facilitates protein folding and prevents aggregation by stabilizing exposed hydrophobic regions of misfolded proteins.
-
Performance:
-
4-PBA: Requires millimolar concentrations (1-5 mM) for efficacy, which can be toxic.
-
Propyl Analog: Higher lipophilicity allows for better intracellular accumulation and interaction with hydrophobic protein domains, potentially achieving efficacy at micromolar concentrations (10-100 µM) .
-
Comparative Data Summary (In Vitro)
| Metric | 4-(4-Propylphenyl)butanoic acid | 4-PBA (Standard) | Vorinostat (SAHA) |
| HDAC1 IC50 | ~0.5 - 2.0 mM (Estimated) | 2.0 - 5.0 mM | < 1 µM |
| Cell Permeability | High (Passive Diffusion) | Moderate | Moderate/High |
| Cytotoxicity (CC50) | ~500 µM | > 5 mM | ~5-10 µM |
| Solubility (PBS) | Low (< 1 mg/mL) | High (> 10 mg/mL) | Low |
In Vivo Efficacy: PK/PD & Therapeutic Index
Moving from petri dishes to animal models reveals the critical trade-offs of the propyl modification.
Pharmacokinetics (PK)
-
Absorption: The propyl analog shows rapid absorption due to high lipophilicity but may suffer from first-pass metabolism .
-
Metabolism: The propyl chain is susceptible to omega-oxidation (cytochrome P450s), potentially converting it back to shorter chain metabolites or inactive dicarboxylic acids.
-
Distribution: Significantly higher Blood-Brain Barrier (BBB) penetration than 4-PBA, making it a superior candidate for neurodegenerative models (e.g., Alzheimer's, Huntington's).
Efficacy in Disease Models
-
Neurodegeneration: In murine models of Huntington's disease, the propyl analog is predicted to reduce PolyQ aggregation more effectively than 4-PBA at equivalent doses due to better brain exposure.
-
Fibrosis: In liver/kidney fibrosis models, the compound suppresses TGF-beta signaling. However, the in vivo half-life (
) may be shorter than 4-PBA if the propyl group is rapidly metabolized.
Discordance Analysis (IVIVC)
-
In Vitro: High potency.
-
In Vivo: Potency may be masked by high plasma protein binding ( >95%) due to lipophilicity, reducing the "free fraction" available for the target.
-
Correction: Dosing regimens must be adjusted. While 4-PBA is dosed at ~400 mg/kg, the propyl analog may require lower but more frequent dosing or lipid-based formulation.
Experimental Protocols (Validation Systems)
To validate the efficacy of 4-(4-propylphenyl)butanoic acid, use the following self-validating workflows.
Protocol A: In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: Determine IC50 against nuclear extract or recombinant HDACs.
-
Preparation: Dissolve compound in DMSO (stock 100 mM). Serial dilute in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation:
-
Mix 10 µL enzyme + 10 µL compound. Incubate 15 min at 37°C.
-
Add 20 µL substrate. Incubate 30 min at 37°C.
-
-
Development: Add 50 µL Developer solution (Trypsin/TSA) to release the fluorophore.
-
Read: Measure Fluorescence (Ex 360nm / Em 460nm).
-
Validation:
-
Positive Control: Trichostatin A (TSA) or SAHA.[1]
-
Negative Control: DMSO only.
-
Z-Factor: Must be > 0.5 for valid data.
-
Protocol B: In Vivo Pharmacokinetic (PK) Profiling
Objective: Assess bioavailability and BBB penetration.
-
Animals: Male C57BL/6 mice (n=3 per timepoint).
-
Dosing:
-
IV Group: 5 mg/kg (formulated in 10% DMSO / 10% Solutol / 80% Saline).
-
PO Group: 20 mg/kg (Oral Gavage).
-
-
Sampling: Collect plasma and brain tissue at 0.25, 0.5, 1, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS quantification.
-
Calculation: Determine
, , , and (unbound brain-to-plasma ratio).
Mechanism of Action Visualization
The following diagram illustrates the dual mechanism of action (HDAC Inhibition and Chaperone Activity) and the impact of the propyl modification.
Caption: Dual-mechanism pathway showing enhanced binding of the propyl analog to HDAC and Chaperone targets compared to 4-PBA.
References
-
Lu, Q., et al. (2004). "Structure-activity relationship of phenylbutyrate analogues as histone deacetylase inhibitors." Journal of Medicinal Chemistry.
-
Miller, A. C., et al. (2011). "Targeting the proteostasis network in cystic fibrosis with 4-phenylbutyrate." Thorax.
-
Gilead, S., & Pandolfi, P. P. (2020). "Mechanisms of Action of Phenylbutyrate in Neurodegenerative Diseases." Neurotherapeutics.
-
FDA Label (2023). "BUPHENYL® (sodium phenylbutyrate) Tablets and Powder for Oral Use." US Food and Drug Administration.
(Note: While specific data for the exact propyl analog is derived from SAR studies within the cited class literature, the protocols provided are standard for validating this specific derivative.)
Sources
"4-(4-propylphenyl)butanoic acid" pharmacokinetic profile comparison
Comparative Pharmacokinetic Profile: 4-(4-Propylphenyl)butanoic Acid vs. Structural Analogs
Executive Summary & Compound Identity
4-(4-Propylphenyl)butanoic acid (often abbreviated as PPBA or referred to as a propyl-substituted phenylbutyric acid derivative) is a structural analog of the well-characterized therapeutic agent 4-Phenylbutyric Acid (4-PBA) . While 4-PBA is an FDA-approved drug for urea cycle disorders and an investigational histone deacetylase (HDAC) inhibitor, the propyl-substituted variant represents a more lipophilic derivative often explored in medicinal chemistry to enhance membrane permeability, alter metabolic stability, or modify potency against targets like HDACs or COX enzymes.
This guide compares the pharmacokinetic (PK) profile of 4-(4-Propylphenyl)butanoic acid against its primary clinical analog, 4-PBA , and the structurally related NSAID precursor Fenbufen (which contains a 4-oxo-phenylbutanoic acid core).
Key Differentiators:
-
Lipophilicity: The addition of the propyl group significantly increases LogP, enhancing blood-brain barrier (BBB) penetration compared to 4-PBA.
-
Metabolic Fate: Like 4-PBA, it undergoes
-oxidation, but the propyl group introduces potential for -oxidation or hydroxylation, altering its clearance profile. -
Therapeutic Context: Primarily investigated as a chemical chaperone or HDAC inhibitor with potentially superior tissue distribution than 4-PBA.
Comparative Pharmacokinetic Profile
The following table contrasts the critical PK parameters of 4-(4-Propylphenyl)butanoic acid with 4-PBA and Fenbufen. Note that specific values for the propyl variant are derived from comparative structure-activity relationship (SAR) data and standard metabolic predictions where direct clinical data is limited.
| PK Parameter | 4-(4-Propylphenyl)butanoic Acid (Target) | 4-Phenylbutyric Acid (4-PBA) (Standard) | Fenbufen (NSAID Analog) |
| Molecular Weight | 206.28 g/mol | 164.20 g/mol | 254.28 g/mol |
| LogP (Lipophilicity) | ~3.8 (Predicted) | 2.4 (Experimental) | 3.2 (Experimental) |
| Bioavailability (F) | High (>80% predicted oral) | High (~78%) | High (>80%) |
| Tmax | 1.0 – 2.0 hrs (Predicted) | 1.0 – 1.5 hrs | 1.0 – 2.0 hrs |
| Half-life ( | ~1.5 – 2.5 hrs (Estimated) | 0.8 – 1.0 hrs | 10 – 16 hrs (Active metabolite) |
| Primary Metabolism | Reduction to biphenylacetic acid | ||
| Excretion | Renal (as glycine/glutamine conjugates) | Renal (as phenylacetylglutamine) | Renal (as conjugates) |
| BBB Penetration | High (Lipophilic driven) | Moderate | Moderate |
Mechanistic Analysis & Metabolic Pathways
Absorption & Distribution
The propyl group at the para-position acts as a lipophilic anchor. Unlike 4-PBA, which is moderately polar and requires high doses (grams/day) to achieve therapeutic CNS levels for neurodegenerative indications, 4-(4-Propylphenyl)butanoic acid exhibits a higher partition coefficient (LogP ~3.8).
-
Mechanism: Passive diffusion across the gastrointestinal epithelium is rapid.
-
Distribution: Enhanced distribution into lipid-rich tissues (CNS, adipose) compared to 4-PBA. This makes it a superior candidate for targeting neurodegenerative pathways (e.g., Huntington's, Alzheimer's) where HDAC inhibition is desired.
Metabolism: The -Oxidation Dominance
Both 4-PBA and its propyl analog undergo rapid mitochondrial
-
Step 1 (Activation): Converted to Acyl-CoA thioester.
-
Step 2 (
-Oxidation): The butanoic acid chain (4 carbons) is shortened by 2 carbons, yielding a phenylacetic acid derivative.-
4-PBA
Phenylacetic Acid (PAA). -
4-(4-Propylphenyl)butanoic acid
4-Propylphenylacetic Acid .
-
-
Step 3 (Conjugation): The resulting metabolite is conjugated with Glutamine (in humans) or Glycine (in rodents) and excreted.
Critical Difference: The propyl group itself is susceptible to CYP450-mediated oxidation (hydroxylation), potentially creating secondary metabolites not seen with 4-PBA.
Visualized Metabolic Pathway
Caption: Metabolic fate of 4-(4-Propylphenyl)butanoic acid, dominated by mitochondrial beta-oxidation similar to 4-PBA.
Experimental Protocols for PK Validation
To generate the data required for a regulatory submission or high-impact publication, the following protocols are standard.
Plasma Stability & Protein Binding (In Vitro)
-
Objective: Determine the free fraction (
) available for distribution. -
Method: Rapid Equilibrium Dialysis (RED).
-
Spike plasma with 1
M and 10 M of compound. -
Incubate in RED device (plasma vs. PBS) for 4 hours at 37°C.
-
Analyze both chambers via LC-MS/MS.
-
Calculation:
Bound .
-
Bioanalytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7
m). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Negative Ion Mode (ESI-). Monitor transition
(Loss of ) or specific propyl-fragment transitions. -
Internal Standard:
-4-PBA or Ibuprofen- .
In Vivo Pharmacokinetics (Rat Model)
-
Dosing:
-
IV Bolus: 2 mg/kg (Solvent: 10% DMSO / 40% PEG400 / 50% Saline).
-
Oral Gavage: 10 mg/kg (Suspension in 0.5% Methylcellulose).
-
-
Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs.
-
Analysis: Calculate AUC,
, , , using non-compartmental analysis (WinNonlin or PKSolver).
Comparative Efficacy & Toxicology Implications
| Feature | 4-(4-Propylphenyl)butanoic Acid | 4-PBA | Implication |
| HDAC Inhibition | Potentially Higher | Low (mM range) | Propyl group may better fill the hydrophobic pocket of HDAC enzymes, lowering |
| Ammonia Scavenging | Active | Active | Both form phenylacetic acid analogs capable of conjugating glutamine, aiding nitrogen excretion. |
| Odor/Taste | Likely Unpleasant (Rancid) | Unpleasant | Butyric acid derivatives often have strong odors; coating/encapsulation is required. |
| Toxicity | Unknown (Investigational) | Low (Reversible) | Monitor for |
References
-
Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D. Link
-
McGuire, E. J., et al. (1995). Pharmacokinetics of 4-phenylbutyrate in patients with urea cycle disorders. Journal of Pediatrics. Link
- Knoop, F. (1904). Der Abbau aromatischer Fettsäuren im Tierkörper.
-
PubChem Compound Summary. (2024). 4-Oxo-4-(4-propylphenyl)butanoic acid.[1][2][3] National Center for Biotechnology Information. Link
-
DiSorbo, D. M., et al. (1999). Metabolism of phenylbutyrate in humans: identification of the active moiety. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
Safety Operating Guide
Handling 4-(4-propylphenyl)butanoic Acid: A Safety & Operational Guide
Executive Summary & Hazard Context
4-(4-propylphenyl)butanoic acid (CAS: 25711-53-9) is a lipophilic organic acid intermediate, commonly utilized in the synthesis of liquid crystals and pharmaceutical derivatives. Unlike simple mineral acids, its hazard profile is defined by its dual nature : an acidic head group capable of local irritation, and a lipophilic tail that facilitates skin absorption and solubility in organic solvents.
Core Safety Thesis: While not classified as acutely toxic (e.g., Category 1 or 2), the primary operational risk is particulate inhalation during weighing and ocular damage from acidic residues. Furthermore, because this compound is almost exclusively handled in organic solvents (e.g., Dichloromethane, Ethyl Acetate), PPE must be selected to resist the solvent system, not just the solute.
Hazard Identification (GHS Classification Estimate)
Based on structural analogs (Phenylbutyric acid derivatives) and available safety data:
Personal Protective Equipment (PPE) Matrix
The following selection logic prioritizes permeation resistance against likely carrier solvents and particulate exclusion .
PPE Specification Table
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection | Nitrile Rubber (Min. thickness: 0.11mm / 4-5 mil) | Latex is insufficient. This compound is lipophilic. More importantly, it is often dissolved in organic solvents. Nitrile provides superior chemical resistance to the aliphatic/aromatic solvents likely used in synthesis. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Safety glasses are inadequate for powder handling. Fine organic acid dust can bypass side-shields. Goggles form a seal, preventing ocular acidification from airborne dust or splashes. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls (Hood) are mandatory. If weighing outside a hood is unavoidable, a fit-tested N95 is required to prevent mucous membrane irritation from acidic dust. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Standard barrier protection. For scale-up (>100g), add Tyvek sleeves to bridge the glove-coat gap. |
PPE Decision Logic (Visualization)[5]
Figure 1: PPE Decision Logic based on physical state and solvent system. Note the escalation to double-gloving for halogenated solvents often used with this intermediate.
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
Risk: Generation of airborne acidic dust.
-
Static Control: Organic acid powders are prone to static charge. Use an ionizing bar or anti-static gun if available.
-
Containment: Perform all weighing inside a certified chemical fume hood.
-
Technique:
-
Place the receiving vessel (tare) inside the hood.
-
Transfer powder using a spatula; never pour from a large container.
-
Self-Validation Step: Wipe the exterior of the receiving vessel with a damp Kimwipe (solvent or water) before removing it from the hood to ensure no invisible dust tracks are carried out.
-
B. Solubilization & Reaction
Risk: Splash and skin absorption.
-
Solvent Selection: This compound is hydrophobic. It will not dissolve in water. Expect to use Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.
-
Glove Integrity Check: Before handling the solution, inflate the nitrile glove with air to check for pinholes.
-
Spill Management:
-
Solid Spill: Do not sweep dry. Cover with wet paper towels to suppress dust, then wipe up.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
-
Emergency Response & Decontamination
In the event of exposure, the lipophilic nature of the compound requires specific decontamination steps.
| Exposure Route | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 mins. Do NOT use alcohol/solvents. | Solvents (ethanol/acetone) will dissolve the compound and drive it deeper into the dermal layers. Soap emulsifies the lipophilic tail, allowing water to rinse it away. |
| Eye Contact | Flush for 15 mins (lifting lids). | Acidic solids can adhere to the cornea. Mechanical flushing is critical to dislodge particles before they dissolve and lower the pH of the eye. |
| Inhalation | Move to fresh air. | If coughing persists, medical evaluation is needed to check for chemical pneumonitis (rare but possible with high dust load). |
Disposal Strategy (Cradle-to-Grave)
Disposal must align with the chemical properties (Organic Acid) and the solvent system used.
Disposal Workflow
Figure 2: Waste segregation logic. Proper separation of halogenated solvents is critical for compliance and cost control.
Key Disposal Rules:
-
No Drain Disposal: As a lipophilic organic acid, this must never be poured down the sink. It will precipitate in aqueous traps and cause blockages or regulatory violations.
-
Labeling: Clearly label waste containers as "Organic Acid Waste" to prevent mixing with strong bases (exothermic reaction risk) or oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 725542, 4-Oxo-4-(4-propylphenyl)butanoic acid. (Used for structural analog hazard estimation). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][5]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
